6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128778. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
6-bromo-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBGBUAHZUWVNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201275296 | |
| Record name | 6-Bromo-2-(trifluoromethyl)-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1701-22-0 | |
| Record name | 6-Bromo-2-(trifluoromethyl)-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1701-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-(trifluoromethyl)-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. This molecule is of significant interest in medicinal chemistry and drug discovery due to its structural motifs, which are often associated with a range of biological activities. This document outlines a probable synthetic pathway, detailed experimental protocols for analogous compounds, and key characterization data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1701-22-0 | [1][2] |
| Molecular Formula | C₁₀H₅BrF₃NO | [1] |
| Molecular Weight | 292.06 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Melting Point | >300 °C (predicted) | |
| Solubility | Soluble in DMSO and DMF (predicted) |
Synthesis
The most plausible and widely utilized method for the synthesis of 2-(trifluoromethyl)-4-quinolinols involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by a thermal or acid-catalyzed cyclization. For the synthesis of this compound, the logical precursors are 4-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate.
Synthetic Pathway
The overall synthetic scheme is a two-step process:
-
Condensation: Reaction of 4-bromoaniline with ethyl 4,4,4-trifluoroacetoacetate to form the enamine intermediate, ethyl 3-((4-bromophenyl)amino)-4,4,4-trifluorobut-2-enoate.
-
Cyclization: Intramolecular cyclization of the enamine intermediate to yield the final product, this compound.
Experimental Protocol (General Procedure)
Step 1: Synthesis of Ethyl 3-((4-bromophenyl)amino)-4,4,4-trifluorobut-2-enoate (Enamine Intermediate)
-
To a solution of 4-bromoaniline (1 equivalent) in a suitable solvent such as toluene or ethanol, add ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents).
-
A catalytic amount of a weak acid (e.g., acetic acid) may be added to facilitate the reaction.
-
The reaction mixture is heated to reflux for 4-8 hours, with continuous removal of water using a Dean-Stark apparatus if necessary.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The crude product may be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound (Cyclization)
-
The crude enamine intermediate from the previous step is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.
-
The mixture is heated to a high temperature, typically in the range of 240-260 °C, for 1-3 hours.
-
The reaction should be monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is diluted with a non-polar solvent like hexane or petroleum ether to precipitate the product.
-
The precipitate is collected by vacuum filtration, washed with the non-polar solvent, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid to afford the pure this compound.
Characterization
The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. Below are the expected characterization data based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are crucial for the structural elucidation of the final product.
¹H NMR (in DMSO-d₆, 400 MHz): The expected chemical shifts (δ) in ppm are:
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~12.0 - 13.0 | br s | -OH |
| ~8.0 - 8.2 | d | H-5 |
| ~7.8 - 8.0 | dd | H-7 |
| ~7.6 - 7.8 | d | H-8 |
| ~6.5 - 6.7 | s | H-3 |
¹³C NMR (in DMSO-d₆, 100 MHz): The expected chemical shifts (δ) in ppm are:
| Chemical Shift (ppm) | Assignment |
| ~175 | C-4 |
| ~145 (q) | C-2 |
| ~140 | C-8a |
| ~135 | C-7 |
| ~128 | C-5 |
| ~125 | C-4a |
| ~120 (q) | -CF₃ |
| ~118 | C-6 |
| ~115 | C-8 |
| ~100 | C-3 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
| Technique | Expected m/z |
| Electrospray Ionization (ESI-MS) | [M-H]⁻ at 290.95 and 292.95 (due to Br isotopes) |
Infrared (IR) Spectroscopy
The IR spectrum will indicate the presence of key functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H stretch (broad) |
| ~1640 | C=O stretch (keto tautomer) |
| ~1600, 1580, 1490 | C=C and C=N stretching (aromatic ring) |
| ~1300-1100 | C-F stretching |
| ~600-500 | C-Br stretch |
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is depicted below.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. While a specific, peer-reviewed protocol for this exact molecule is not available in the public domain, the outlined procedures are based on well-established methods for the synthesis of analogous compounds and should serve as a robust starting point for researchers. The provided characterization data, although predicted, offers a reliable reference for the structural verification of the synthesized compound. This information is intended to support the efforts of scientists and professionals in the fields of chemical synthesis and drug development.
References
An In-depth Technical Guide to 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore present in numerous approved therapeutic agents, known for a wide range of biological activities including antimicrobial and anticancer properties.[1] The introduction of a bromine atom at the 6-position and a trifluoromethyl group at the 2-position of the 4-hydroxyquinoline core can significantly modulate the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and relevant experimental methodologies for this compound.
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₅BrF₃NO | [2] |
| Molecular Weight | 292.06 g/mol | [2] |
| CAS Number | 1701-22-0 | [2] |
| Appearance | White to light brown solid | [3] |
| Melting Point | >290 °C | [3] |
| Boiling Point | 354.6 ± 37.0 °C (Predicted) | [4] |
| Density | 1.771 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 6.16 ± 0.40 (Predicted) | [4] |
| Storage Temperature | Inert atmosphere, Room Temperature | [4] |
Synthesis and Purification
Representative Synthesis Workflow
References
An In-Depth Technical Guide to 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
Chemical Structure:
A 2D representation of the chemical structure of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline.
This technical guide provides a comprehensive overview of this compound, a halogenated quinoline derivative of interest to researchers in medicinal chemistry and drug development. The document summarizes its chemical and physical properties, outlines potential synthetic approaches based on related compounds, and discusses its prospective biological activities.
Core Compound Data
The following table summarizes the key identifiers and physicochemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 1701-22-0 | [1][2] |
| Molecular Formula | C₁₀H₅BrF₃NO | [1] |
| Molecular Weight | 292.06 g/mol | [1] |
| MDL Number | MFCD00153078 | [1] |
Synthesis and Characterization
Potential Synthetic Pathways
One common method for constructing the quinoline backbone is the Pfitzinger reaction .[3] A hypothetical synthetic workflow for the target compound could start from a substituted aniline and a β-ketoester, followed by cyclization.
Another potential route is the Skraup synthesis , which involves the reaction of an aniline with glycerol and sulfuric acid.[3] For the synthesis of a trifluoromethyl-substituted quinoline, a precursor already containing the trifluoromethyl group would likely be required.
The diagram below illustrates a generalized workflow for the synthesis of a quinoline derivative, which could be adapted for this compound.
Caption: A generalized workflow for the synthesis of a quinoline derivative.
Characterization Techniques
The structural confirmation and purity assessment of the synthesized this compound would involve a suite of spectroscopic techniques.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to identify the protons on the quinoline ring system.
-
¹³C NMR: Would provide information on the carbon skeleton of the molecule.
-
¹⁹F NMR: Is crucial for confirming the presence and chemical environment of the trifluoromethyl group.
Mass Spectrometry (MS): This technique would be employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying the functional groups present, such as the hydroxyl (-OH) group and the aromatic ring system.
Biological Activity and Therapeutic Potential
Research into quinoline derivatives has revealed a broad spectrum of biological activities, positioning them as promising scaffolds in drug discovery.[4] While specific studies on the biological effects of this compound are limited, the activities of structurally related compounds suggest several potential therapeutic applications.
Potential as an Anticancer Agent
Quinoline-based compounds have been investigated for their antiproliferative effects against various cancer cell lines.[5] Their mechanisms of action are often linked to the inhibition of key enzymes and signaling pathways that are crucial for the growth and survival of cancer cells.
Potential as a Kinase Inhibitor
The quinoline scaffold is a common feature in many kinase inhibitors.[6] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. It is plausible that this compound could exhibit inhibitory activity against certain kinases.
The diagram below illustrates a simplified, hypothetical signaling pathway where a quinoline derivative could act as a kinase inhibitor. It is important to note that the specific interaction of this compound with this or any other pathway has not been experimentally confirmed in the available literature.
Caption: A hypothetical signaling pathway illustrating kinase inhibition.
Antimicrobial Properties
Some studies have indicated that quinoline derivatives may possess antimicrobial properties, showing efficacy against certain bacterial strains.[4] The unique structure of this compound suggests it could be a candidate for further investigation in this area.
Experimental Protocols for Biological Evaluation
To assess the potential biological activities of this compound, a series of in vitro assays would be necessary. The following are generalized protocols for preliminary screening.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay is a colorimetric method used to measure cell viability and proliferation.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium.
-
Compound Treatment: The cells are treated with varying concentrations of this compound.
-
MTT Addition: After an incubation period, MTT solution is added to each well.
-
Formazan Solubilization: The resulting formazan crystals are dissolved.
-
Absorbance Measurement: The absorbance is read on a microplate reader to determine cell viability.
The workflow for this assay is depicted below.
Caption: A typical workflow for an MTT cell viability assay.
Conclusion
This compound is a chemical compound with significant potential for further research in the fields of medicinal chemistry and drug discovery. While detailed studies on this specific molecule are not widely available, its structural features and the known biological activities of related quinoline derivatives suggest that it may possess valuable anticancer, kinase inhibitory, and antimicrobial properties. The synthetic and experimental frameworks outlined in this guide provide a basis for future investigations into the therapeutic potential of this compound. Further research is warranted to fully elucidate its synthesis, characterization, and biological mechanisms of action.
References
- 1. This compound [oakwoodchemical.com]
- 2. This compound | 1701-22-0 [chemicalbook.com]
- 3. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 4. Buy this compound | 1701-22-0 [smolecule.com]
- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of the chemical compound 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates physicochemical properties and outlines detailed, generalized experimental protocols for determining its solubility and stability based on established methods for structurally similar quinoline derivatives.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1701-22-0 | [1][2] |
| Molecular Formula | C₁₀H₅BrF₃NO | [1][3] |
| Molecular Weight | 292.05 g/mol | [1] |
| Appearance | White to light brown solid | [4] |
| Predicted pKa | 6.16 ± 0.40 | [4] |
| Predicted Density | 1.771 ± 0.06 g/cm³ | [4] |
| Storage Temperature | Room Temperature, Inert atmosphere | [2][4] |
Solubility
Strategies for Enhancing Solubility
For quinoline derivatives with low aqueous solubility, several strategies can be employed:
-
pH Adjustment: As weak bases, the solubility of quinoline derivatives can often be increased by decreasing the pH of the aqueous solution.[5] Protonation of the nitrogen atom in the quinoline ring forms a more soluble salt.[5] It is recommended to adjust the pH to be at least 1-2 units below the compound's pKa.[5]
-
Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[5]
-
Use of Excipients: For formulation purposes, excipients such as cyclodextrins can be used to form inclusion complexes, which have enhanced aqueous solubility.[8]
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of a compound, which can be adapted for this compound.[5][9] This method is based on the principle of preparing a saturated solution and subsequently quantifying the concentration of the dissolved compound.[9]
Materials:
-
This compound
-
Selected solvents (e.g., water, buffers of various pH, organic solvents)
-
Volumetric flasks, pipettes, and vials[9]
-
Thermostatic shaker[9]
-
Centrifuge or filtration apparatus (e.g., 0.22 µm or 0.45 µm syringe filters)[5][8]
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)[5][8]
Procedure:
-
Preparation of Calibration Standards: Prepare a stock solution of the compound in a suitable solvent where it is freely soluble. From this stock solution, prepare a series of calibration standards by serial dilution.[9]
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the test solvent in a sealed vial. The excess solid is necessary to ensure a saturated solution is formed at equilibrium.[9]
-
Equilibration: Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C).[5][9] Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium between the dissolved and undissolved solute.[5][9]
-
Separation of Undissolved Solid: After equilibration, separate the undissolved solid from the solution. This can be achieved by high-speed centrifugation or by filtering the suspension through a syringe filter.[8]
-
Quantification: Carefully take an aliquot of the clear supernatant (the saturated solution). Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, by comparing the response to the calibration curve.[5][9]
-
Calculation of Solubility: Calculate the solubility by multiplying the measured concentration by the dilution factor. Solubility is typically expressed in units such as mg/mL or mol/L.[9]
Stability
The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, storage conditions, and formulation development.[10] Stability testing involves subjecting the compound to various environmental conditions over time to assess for any changes in its chemical or physical properties.[10]
Forced Degradation Studies
Forced degradation, or stress testing, is conducted to identify potential degradation products and establish degradation pathways.[11][12] These studies also help in developing and validating stability-indicating analytical methods.[11] Typical stress conditions include:
-
Thermal Stress: Exposing the compound to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature).[12]
-
Humidity: Storing the compound at high relative humidity levels (e.g., 75% RH or greater).[12]
-
Hydrolytic Stress: Evaluating the compound's susceptibility to hydrolysis across a wide range of pH values (e.g., acidic, neutral, and basic solutions).[12]
-
Oxidative Stress: Exposing the compound to oxidative agents.[12]
-
Photostability: Assessing the effect of light exposure.[12]
Experimental Protocol for Stability Testing
The following is a generalized protocol for conducting stability studies.
Materials:
-
This compound
-
Stability chambers with controlled temperature and humidity
-
Appropriate packaging for the compound
-
Validated stability-indicating analytical method (typically HPLC)[11]
Procedure:
-
Method Development and Validation: Develop a stability-indicating analytical method, most commonly a gradient reverse-phase HPLC method with UV detection, that can separate the active pharmaceutical ingredient (API) from its impurities and degradation products.[11] Validate this method for specificity, linearity, accuracy, precision, and sensitivity.[11]
-
Batch Selection: Select a representative batch of the compound for the stability study.[13]
-
Study Design: Store samples of the compound under various conditions as per ICH guidelines (e.g., long-term, intermediate, and accelerated).[13]
-
Sample Analysis: At specified time points, withdraw samples and analyze them using the validated stability-indicating method to quantify the amount of the parent compound remaining and to detect and quantify any degradation products.[10]
-
Data Evaluation: Evaluate the data to determine the rate of degradation and to identify any trends. This information is used to establish a shelf-life and recommended storage conditions.[13]
Potential Degradation Pathways
While specific degradation pathways for this compound have not been documented, studies on the microbial degradation of quinoline itself have identified hydroxylation as an initial step.[14] For instance, the degradation can be initiated by hydroxylation at the 2-position to form 2-oxo-1,2-dihydroquinoline.[14] Given the existing hydroxyl group at the 4-position, the stability of this compound may be influenced by its susceptibility to further oxidation or other modes of degradation under stress conditions.
Signaling Pathways and Biological Activity
Some research suggests that this compound may possess antimicrobial and anticancer activities, and potentially act as a kinase inhibitor.[15] However, the specific signaling pathways through which it exerts these effects have not been elucidated. The general mechanism of action for some quinoline derivatives involves enzyme inhibition or receptor binding.[7]
The following diagram illustrates a conceptual framework of how various factors can influence the solubility of a quinoline derivative.
References
- 1. 6-Bromo-2-(trifluoromethyl)-4-quinolinol | C10H5BrF3NO | CID 278841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1701-22-0 [chemicalbook.com]
- 3. This compound [oakwoodchemical.com]
- 4. This compound CAS#: 1701-22-0 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Buy this compound | 1701-22-0 [smolecule.com]
Spectroscopic Profile of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents representative data from structurally analogous compounds to offer valuable insights into the expected spectroscopic signatures. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided to enable researchers to acquire and interpret data for this and similar substituted quinoline derivatives.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 1701-22-0[1]
-
Molecular Formula: C₁₀H₅BrF₃NO[1]
-
Molecular Weight: 292.06 g/mol [1]
Spectroscopic Data Presentation
The following tables summarize representative spectroscopic data for compounds structurally related to this compound. This information serves as a reference for predicting the spectral characteristics of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For substituted quinolines, ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic environment of the molecule.[2]
Table 1: Representative ¹H NMR Data for Substituted Quinolines
| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.35 | d | 8.5 |
| H-5 | 7.80 | d | 8.5 |
| H-7 | 7.75 | ddd | 8.5, 7.0, 1.5 |
| H-8 | 8.15 | d | 8.5 |
| OH | 10.0 - 13.0 | br s | - |
Data is based on analogous substituted quinolines and may vary for the target compound. Protons on the quinoline ring are typically found in the aromatic region (δ 6.5-9.0 ppm).[2]
Table 2: Representative ¹³C NMR Data for Substituted Quinolines
| Carbon Assignment | Representative Chemical Shift (δ, ppm) |
| C-2 | 148.0 (q, JCF ≈ 35 Hz) |
| C-3 | 122.0 |
| C-4 | 178.0 |
| C-4a | 125.0 |
| C-5 | 128.0 |
| C-6 | 118.0 |
| C-7 | 130.0 |
| C-8 | 120.0 |
| C-8a | 140.0 |
| CF₃ | 121.0 (q, JCF ≈ 275 Hz) |
Data is based on analogous trifluoromethyl-substituted quinolines and may vary for the target compound. The trifluoromethyl group (CF₃) typically appears as a quartet in the ¹³C NMR spectrum due to coupling with the fluorine atoms.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=C, C=N, C-F, and C-Br bonds.
Table 3: Representative IR Absorption Bands for Substituted Hydroxyquinolines
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400 - 3200 | O-H | Stretching, broad (due to hydrogen bonding) |
| 1620 - 1580 | C=C / C=N | Aromatic and quinoline ring stretching |
| 1350 - 1150 | C-F | Stretching (trifluoromethyl group) |
| 1200 - 1000 | C-O | Stretching |
| 700 - 500 | C-Br | Stretching |
Data is based on the expected vibrational modes for the functional groups present and data from similar hydroxyquinoline structures.[4][5][6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and carbon (¹²C and ¹³C) isotopes.
Table 4: Expected Mass-to-Charge Ratios (m/z) for this compound
| Ion | Expected m/z | Notes |
| [M]⁺ | 291 / 293 | Molecular ion peak with characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio). |
| [M-H]⁺ | 290 / 292 | Loss of a hydrogen atom. |
| [M-HF]⁺ | 271 / 273 | Loss of hydrogen fluoride. |
| [M-Br]⁺ | 212 | Loss of the bromine atom. |
| [M-CF₃]⁺ | 222 / 224 | Loss of the trifluoromethyl group. |
The presence of the trifluoromethyl group can lead to characteristic fragmentation patterns.[8][9]
Experimental Protocols
The following sections detail generalized protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy Protocol
A standard protocol for acquiring ¹H and ¹³C NMR spectra of a substituted quinoline is as follows:
-
Sample Preparation:
-
Weigh 5-25 mg of the compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[2]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[10]
-
Filter the solution into a 5 mm NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.[2]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.[10]
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.[2]
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (1024 or more) compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[2]
-
IR Spectroscopy Protocol
The following is a general procedure for obtaining an FTIR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory:
-
Sample Preparation:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Mass Spectrometry Protocol
A general protocol for analyzing a solid sample by Electrospray Ionization (ESI) Mass Spectrometry is as follows:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in either positive or negative ion mode. The choice of mode will depend on the analyte's ability to be protonated or deprotonated.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound based on data from analogous compounds. The detailed experimental protocols offer a practical framework for researchers to obtain and interpret high-quality spectroscopic data for this and other substituted quinoline derivatives, which are crucial steps in drug discovery and chemical research.
References
- 1. This compound [oakwoodchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Laser-initiated Radical Trifluoromethylation of Peptides and Proteins and Its Application to Mass Spectrometry-Based Protein Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Unveiling the Bioactive Potential of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative that has emerged as a compound of significant interest within the scientific community. Its unique molecular architecture, featuring a bromine atom, a hydroxyl group, and a trifluoromethyl moiety on the quinoline scaffold, suggests a predisposition for diverse biological activities. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing upon existing literature for structurally similar molecules to infer its pharmacological profile. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into its potential as an antimicrobial, anticancer, and kinase-inhibiting agent. Detailed experimental protocols for the evaluation of these activities are provided, alongside visualizations of potential signaling pathways and experimental workflows to guide future research endeavors.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities. The strategic substitution on the quinoline ring can profoundly influence the compound's physicochemical properties and its interaction with biological targets. The subject of this guide, this compound, combines several key pharmacophoric features: the quinoline core, a bromine atom which can enhance lipophilicity and target binding, a hydroxyl group that can participate in hydrogen bonding, and a trifluoromethyl group known to improve metabolic stability and membrane permeability. Research suggests that compounds with this structural motif may exhibit potent antimicrobial, anticancer, and enzyme-inhibitory properties.[1] This guide will delve into these potential activities, presenting comparative data from related compounds and outlining detailed methodologies for its comprehensive biological evaluation.
Potential Biological Activities
While specific quantitative data for this compound is not extensively available in public literature, the biological activities of structurally analogous compounds provide valuable insights into its potential therapeutic applications.
Antimicrobial Activity
Quinoline derivatives are a well-established class of antimicrobial agents. The introduction of a bromine atom and a trifluoromethyl group can enhance the antimicrobial potency of the quinoline core. It is hypothesized that this compound may exhibit activity against a range of pathogenic bacteria and fungi.
Table 1: Comparative Antimicrobial Activity of Structurally Related Quinoline Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 2-fluoro 9-oxime ketolide and carbamoyl quinolone hybrid (Compound 16) | S. pneumoniae ATCC 49619 | ≤ 0.008 | [2] |
| 2-fluoro 9-oxime ketolide and carbamoyl quinolone hybrid (Compound 17) | S. pneumoniae ATCC 49619 | ≤ 0.008 | [2] |
| 2-fluoro 9-oxime ketolide and carbamoyl quinolone hybrid (Compound 18) | S. pneumoniae ATCC 49619 | ≤ 0.008 | [2] |
| 2-(quinoline-4-yloxy) acetamide-based derivative (Compound 42) | M. tuberculosis H37Rv | 0.3 µM | [2] |
| 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | Staphylococcus aureus | Not Specified | [3] |
| 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | Pseudomonas aeruginosa | Not Specified | [3] |
Note: The data presented is for structurally related compounds and is intended for comparative purposes to guide the investigation of this compound.
Anticancer Activity
The quinoline scaffold is present in several approved anticancer drugs. Brominated quinolines and quinazolinones have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival.[6]
Table 2: Comparative Cytotoxic Activity of Structurally Related Bromo-Quinoline and Quinazolinone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | C6 (Rat Brain Tumor) | 5.45–9.6 μg/mL | [4] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | HeLa (Human Cervix Carcinoma) | 5.45–9.6 μg/mL | [4] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | HT29 (Human Colon Carcinoma) | 5.45–9.6 μg/mL | [4] |
| 6,8-dibromo-5-nitroquinoline (Compound 17) | C6 (Rat Brain Tumor) | 50.0 μM | [4] |
| 6,8-dibromo-5-nitroquinoline (Compound 17) | HT29 (Human Colon Carcinoma) | 26.2 μM | [4] |
| 6,8-dibromo-5-nitroquinoline (Compound 17) | HeLa (Human Cervix Carcinoma) | 24.1 μM | [4] |
| 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) | U373 (Human Glioblastoma) | Micromolar concentrations | [7] |
| 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) | U87 (Human Glioblastoma) | Micromolar concentrations | [7] |
Note: The data presented is for structurally related compounds and is intended for comparative purposes to guide the investigation of this compound.
Kinase Inhibitory Activity
Many quinoline-based molecules have been developed as potent kinase inhibitors for the treatment of cancer and other diseases.[8] The 4-anilinoquinoline and quinazoline scaffolds are common templates for designing kinase inhibitors.[9] Given its structural features, this compound may act as an inhibitor of various kinases involved in cell signaling pathways crucial for cancer progression.
Table 3: Kinase Inhibitory Activity of a Structurally Related Quinoline Derivative
| Compound/Derivative | Kinase Target | IC50 Value | Reference |
| 4-Anilinoquinoline (Compound 1) | GAK | 10 nM | [9] |
| 6-Bromo-4-anilinoquinoline (Compound 5) | GAK | 4.1 nM | [9] |
Note: The data presented is for a structurally related compound and is intended for comparative purposes to guide the investigation of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments to evaluate the biological activity of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Inoculum Preparation: Culture the microbial strains overnight and prepare a standardized inoculum suspension equivalent to 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the compound in the appropriate broth medium in the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cell lines and calculate the IC50 value.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HeLa, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of the compound against specific kinases.
Materials:
-
This compound
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Reaction Setup: In the wells of the plate, add the kinase enzyme, the specific substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase for a defined period.
-
Signal Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced (which is proportional to kinase activity).
-
Data Analysis: Measure the luminescence and calculate the percentage of kinase inhibition for each compound concentration to determine the IC50 value.
Mandatory Visualizations
Potential Anticancer Signaling Pathway
The following diagram illustrates a potential mechanism of action for this compound as a kinase inhibitor leading to the induction of apoptosis in cancer cells.
Caption: Potential mechanism of anticancer activity via kinase inhibition.
Experimental Workflow for Cytotoxicity Screening
This diagram outlines the key steps in determining the cytotoxic potential of the compound using an MTT assay.
References
- 1. Buy this compound | 1701-22-0 [smolecule.com]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline: Discovery, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is a halogenated heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and approved pharmaceuticals. The incorporation of a bromine atom at the 6-position and a trifluoromethyl group at the 2-position of the 4-hydroxyquinoline core imparts unique physicochemical properties that are of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the historical context of quinoline discovery, detailed synthetic approaches to this compound, and an exploration of its potential biological activities, with a focus on its prospective roles as an antimicrobial, anticancer, and kinase-inhibiting agent.
Discovery and Historical Context of the Quinoline Scaffold
The history of quinoline dates back to 1834, when it was first isolated from coal tar by the German chemist Friedlieb Ferdinand Runge.[1] This discovery marked the advent of a new class of heterocyclic compounds that would later prove to be of immense importance. The correct bicyclic structure of quinoline, consisting of a benzene ring fused to a pyridine ring, was later proposed by August Kekulé in 1869.
The late 19th century witnessed the development of several seminal synthetic methods for the construction of the quinoline ring system, many of which are still in use today. These classical named reactions, including the Skraup synthesis (1880), the Doebner-von Miller reaction, and the Friedländer synthesis (1882), laid the foundation for the extensive exploration of quinoline chemistry.[2] The versatility of these methods allowed for the synthesis of a wide variety of substituted quinolines, paving the way for the investigation of their chemical and biological properties.
The introduction of the trifluoromethyl group into organic molecules is a more recent development in medicinal chemistry, recognized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, the synthesis of trifluoromethylated quinolines has become an active area of research.
Synthesis of this compound
The synthesis of this compound can be approached through several established methods for quinoline ring formation. The most probable synthetic routes involve the condensation of a substituted aniline with a β-ketoester, followed by cyclization. Two classical named reactions are particularly relevant: the Gould-Jacobs reaction and the Conrad-Limpach synthesis.
Proposed Synthetic Pathway: Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines.[3] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. For the synthesis of the target molecule, the likely starting materials would be 4-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate (or a related β-ketoester).
The proposed reaction proceeds in two key steps:
-
Condensation: 4-bromoaniline reacts with ethyl 4,4,4-trifluoroacetoacetate to form an enamine intermediate.
-
Cyclization: The enamine intermediate undergoes a thermally induced intramolecular cyclization to form the quinoline ring system.
dot
References
An In-depth Technical Guide to 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline for Researchers and Drug Development Professionals
An Introduction to a Promising Heterocyclic Compound
6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique molecular architecture, featuring a bromine substituent, a hydroxyl group, and a trifluoromethyl moiety on the quinoline core, imparts a range of physicochemical properties that make it a compelling candidate for biological investigation. This guide provides a comprehensive overview of its commercial availability, synthesis, purification, characterization, and its potential applications as an anticancer agent and kinase inhibitor.
Commercial Availability
A number of chemical suppliers offer this compound, catering to the needs of research and development laboratories. The availability, purity, and typical quantities offered by some of these suppliers are summarized below for easy comparison.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Oakwood Chemical | 1701-22-0 | C₁₀H₅BrF₃NO | 292.06 | 98% | 250mg, 1g |
| Guidechem | 1701-22-0 | C₁₀H₅BrF₃NO | 292.05 | 97% | 1g, Custom |
| ChemicalBook | 1701-22-0 | C₁₀H₅BrF₃NO | 292.05 | 95% | Custom |
| Sigma-Aldrich | 1701-22-0 | C₁₀H₅BrF₃NO | 292.05 | Not Specified | Custom |
| Smolecule | 1701-22-0 | C₁₀H₅BrF₃NO | 292.05 | Not Specified | Custom |
Synthetic and Purification Protocols
While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, established methods for the synthesis of analogous quinoline derivatives can be adapted. The following protocols are proposed based on well-known named reactions in heterocyclic chemistry.
Proposed Synthesis via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines. This proposed multi-step synthesis starts from the commercially available 4-bromoaniline.
Experimental Protocol:
-
Step 1: Condensation of 4-bromoaniline with Diethyl 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) and Triethyl orthoformate.
-
In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1 equivalent), Meldrum's acid (1.1 equivalents), and triethyl orthoformate (1.2 equivalents) in a suitable solvent such as ethanol.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, can be washed with a cold non-polar solvent like hexane and dried.
-
-
Step 2: Thermal Cyclization.
-
In a separate flask, heat a high-boiling point solvent such as diphenyl ether to approximately 250 °C.
-
Carefully add the intermediate from Step 1 in portions to the hot solvent with vigorous stirring.
-
Maintain the temperature for 15-30 minutes to facilitate the cyclization and elimination of acetone and carbon dioxide.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature, which should induce the precipitation of the crude product.
-
-
Step 3: Introduction of the Trifluoromethyl Group.
-
This step would ideally be performed prior to cyclization or through modification of the quinoline core. A plausible route involves the use of a trifluoromethyl-containing building block in the initial condensation.
-
Purification Protocol
Purification of the crude this compound is crucial to remove any unreacted starting materials and byproducts.
Experimental Protocol:
-
Recrystallization:
-
Dissolve the crude solid in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, methanol, or a mixture of ethanol and water).
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Column Chromatography:
-
For higher purity, the compound can be purified by silica gel column chromatography.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a more polar solvent such as ethyl acetate.
-
Collect the fractions and monitor them by TLC to identify and combine the fractions containing the pure product.
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
-
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling patterns will be indicative of their positions relative to the bromine, hydroxyl, and trifluoromethyl substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with characteristic shifts for the carbons in the quinoline core, the trifluoromethyl group, and the carbon atoms bearing the bromine and hydroxyl groups.
2. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. The mass spectrum will also show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Potential Biological Applications and Signaling Pathways
Derivatives of the quinoline scaffold are known to exhibit a wide range of biological activities, and this compound is of particular interest for its potential as an anticancer agent and a kinase inhibitor.[1]
Anticancer Activity and Potential Mechanism of Action
Numerous studies have demonstrated the potent antiproliferative effects of bromo-substituted quinolines against various cancer cell lines.[2] The presence of the bromine atom is thought to enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes and interact with intracellular targets.
The trifluoromethyl group is a common feature in many kinase inhibitors, as it can participate in favorable interactions within the ATP-binding pocket of these enzymes. It is hypothesized that this compound may exert its anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer.
Based on the known activities of structurally similar compounds, a plausible mechanism of action involves the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR would block downstream signaling cascades, including the PI3K/Akt/mTOR and RAS/MEK/ERK pathways, which are critical for cell proliferation, survival, and angiogenesis.
Caption: Postulated mechanism of action via RTK inhibition.
Experimental Workflow for Biological Evaluation
To investigate the biological activity of this compound, a systematic experimental workflow can be employed. This would typically involve initial in vitro screening for anticancer activity, followed by more detailed mechanistic studies.
Caption: Experimental workflow for biological evaluation.
This in-depth guide provides a foundational understanding of this compound for researchers and professionals in drug development. The information presented herein, from commercial sourcing to potential mechanisms of action, is intended to facilitate further investigation into this promising compound.
References
Methodological & Application
Unraveling the Potential of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the exploration of a diverse range of chemical scaffolds. Among these, quinoline derivatives have emerged as a promising class of compounds with significant therapeutic potential. This document provides a detailed overview of the application of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline in cancer research, compiling available data on its biological activity and offering standardized protocols for its evaluation.
Introduction
This compound is a synthetic heterocyclic compound that has garnered interest in the scientific community for its potential as an antitumor agent.[1] In vitro studies have suggested that this compound may possess anticancer properties, possibly through the inhibition of kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.[1] While specific data for this compound remains limited, the broader family of quinoline derivatives has shown significant activity against various cancer cell lines. This document aims to provide a comprehensive resource for researchers interested in exploring the therapeutic utility of this particular molecule.
Data Presentation: Comparative Anticancer Activity
To provide a context for the potential efficacy of this compound, the following table summarizes the in vitro cytotoxic activity of structurally related brominated quinoline and quinazolinone derivatives against various cancer cell lines. It is important to note that these are not the IC50 values for the specific compound of interest but for related molecules, offering a comparative baseline.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Brominated Methoxyquinoline | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Glioma) | 5.45 - 9.6 (µg/mL) | 5-FU |
| HeLa (Human Cervical Cancer) | ||||
| HT29 (Human Colon Adenocarcinoma) | ||||
| Quinoline-derived Trifluoromethyl Alcohol | 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Not Specified | 14.14 | Cisplatin |
| Brominated Quinolone | 6-Bromo-2-mercapto-3-substituted-quinazolin-4(3H)-one derivatives | MCF-7 (Human Breast Cancer) | Varies with substitution | Not Specified |
| SW480 (Human Colon Cancer) |
Postulated Mechanism of Action: Kinase Inhibition
Research into quinoline derivatives suggests that a primary mechanism of their anticancer activity is the inhibition of protein kinases.[1] These enzymes play a pivotal role in signal transduction pathways that regulate cell proliferation, survival, and differentiation. The dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. While the specific kinases targeted by this compound have not been fully elucidated, related compounds have been shown to inhibit kinases such as Checkpoint Kinase 1 (Chek1) and DNA-dependent protein kinase (DNA-PK), both of which are involved in the DNA damage response.[2]
Below is a conceptual diagram illustrating a potential signaling pathway that could be targeted by this compound.
Caption: Postulated mechanism of action via kinase signaling inhibition.
Experimental Protocols
The following are detailed, standardized protocols for the in vitro evaluation of this compound's anticancer properties. These protocols are based on established methodologies for similar compounds.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of the compound in DMSO and make serial dilutions in the culture medium. Replace the medium in the wells with the compound dilutions (typically ranging from 0.1 to 100 µM). Include vehicle (DMSO) and positive (e.g., doxorubicin) controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay determines if the compound induces programmed cell death.
Materials:
-
Cancer cells treated with the compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of the compound on specific kinase activity.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate
-
ATP
-
This compound
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: In a microplate, add the assay buffer, the compound at various concentrations, and the kinase enzyme.
-
Pre-incubation: Incubate briefly to allow for compound-enzyme interaction.
-
Reaction Initiation: Add a mixture of the substrate and ATP to start the kinase reaction.
-
Incubation: Incubate at a specific temperature for a defined period.
-
Detection: Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying the amount of ADP produced).
-
Data Analysis: Determine the IC50 value of the compound for the specific kinase.
Conclusion
While specific research on this compound is still emerging, the broader evidence from related quinoline derivatives suggests its potential as a valuable lead compound in cancer drug discovery. The provided protocols offer a standardized framework for its systematic evaluation. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully understand its therapeutic potential.
References
Application Notes and Protocols for 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential antimicrobial applications of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline, alongside detailed protocols for its evaluation. While research suggests this compound possesses antibacterial and antifungal properties, specific quantitative data on its antimicrobial efficacy remains limited in publicly available scientific literature.[1] The information presented herein is based on the known activities of structurally related quinoline derivatives and established antimicrobial testing methodologies.
Overview of Antimicrobial Potential
Quinolone compounds are a well-established class of antimicrobials. The introduction of a bromine atom and a trifluoromethyl group to the quinoline scaffold, as seen in this compound, is anticipated to modulate its biological activity.[1] Halogenation can enhance lipophilicity, potentially improving cell membrane permeability, a crucial factor for antimicrobial efficacy.
Quantitative Antimicrobial Data (Comparative)
To date, specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against a comprehensive panel of microbial strains have not been extensively reported. However, data for the structurally related compound, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline , offers insight into the potential activity of this chemical class.[2]
Table 1: In Vitro Antimicrobial Activity of a Structurally Related Quinolone Derivative
| Microorganism | Strain | MIC (µg/mL) of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | Reference Compound | MIC (µg/mL) of Reference |
| Staphylococcus aureus | - | 50 | Chloramphenicol | 50 |
| Pseudomonas aeruginosa | - | 50 | Ampicillin | 25 |
Disclaimer: The data presented in this table is for a structurally related compound and should be used for comparative purposes only. Experimental validation of the antimicrobial activity of this compound is required.
Experimental Protocols
The following are detailed methodologies for the in vitro evaluation of the antimicrobial properties of this compound. These protocols are based on standardized methods for antimicrobial susceptibility testing.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculums standardized to 0.5 McFarland
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
-
Spectrophotometer (optional, for quantitative assessment)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate broth medium across the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a fresh culture of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well containing the serially diluted compound. Include a positive control (broth with inoculum and a known antimicrobial) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria).
-
Incubate the agar plates under appropriate conditions.
-
The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows for determining the antimicrobial efficacy of this compound.
References
Protocol for Dissolving 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a recommended protocol for the dissolution of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline for use in cell culture applications. Due to the limited availability of specific solubility and cytotoxicity data for this compound in publicly accessible literature, this protocol is based on general practices for similar heterocyclic compounds and requires initial validation by the end-user.
Compound Information
| Property | Value | Source |
| IUPAC Name | 6-bromo-2-(trifluoromethyl)quinolin-4-ol | N/A |
| Molecular Formula | C₁₀H₅BrF₃NO | N/A |
| Molecular Weight | 292.05 g/mol | N/A |
| Appearance | White to light brown solid | [1] |
| Storage | Inert atmosphere, Room Temperature | [1] |
Background
This compound is a heterocyclic compound with potential applications in various research fields. Studies suggest it may possess antimicrobial, anticancer, and kinase inhibitory properties.[1] The trifluoromethyl group can enhance metabolic stability and binding affinity, making it a compound of interest for drug discovery.
Experimental Protocol: Dissolution of this compound
This protocol outlines the steps for preparing a stock solution of this compound, which can then be diluted to working concentrations for cell culture experiments.
3.1. Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile filters (0.22 µm)
3.2. Procedure for Preparing a Stock Solution
-
Solvent Selection: Based on the hydrophobic nature of many quinoline derivatives, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
-
Calculating the Required Mass: Determine the desired concentration and volume of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 292.05 g/mol * 1000 mg/g = 2.92 mg
-
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of cell culture grade DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication may be applied. Visually inspect for complete dissolution.
-
-
Sterilization:
-
Sterilize the stock solution by filtering it through a 0.22 µm sterile filter into a new sterile tube. This step is crucial to prevent contamination of cell cultures.
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
3.3. Preparation of Working Solutions
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
Experimental Workflow and Considerations
The following diagram illustrates a general workflow for utilizing the dissolved this compound in cell culture experiments.
Caption: Workflow for preparing and using this compound in cell culture.
Recommendations for Initial Experiments
-
Solubility Testing: Before preparing a large volume of stock solution, it is advisable to perform a small-scale solubility test to confirm the compound's solubility in DMSO at the desired concentration.
-
Cytotoxicity Assay: It is imperative to determine the cytotoxic concentration of the compound on the specific cell line(s) being used. A dose-response experiment (e.g., using an MTT or CellTiter-Glo assay) should be performed to determine the IC50 (half-maximal inhibitory concentration) and to select appropriate non-toxic concentrations for subsequent functional assays.
-
DMSO Control: Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent on the cells.
References
Application Note: Development of In Vitro Assays for 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is a heterocyclic compound built on a quinoline scaffold. The quinoline ring system is a prominent feature in many biologically active molecules and approved drugs, recognized for its "druggability" and synthetic versatility.[1][2] Derivatives of quinoline have shown a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Specifically, compounds with the quinoline core are known to function as modulators of critical cellular signaling pathways, often by inhibiting protein kinases.[1][5] Research suggests that this compound may possess anticancer and kinase inhibitory activities, making it a compound of interest for drug discovery and development.[2]
This document provides detailed protocols and application notes for developing robust in vitro assays to characterize the biological activity of this compound, focusing on its potential as a kinase inhibitor and an anti-proliferative agent.
Predicted Biological Target: Protein Kinases
The quinoline scaffold is prevalent in numerous small molecule kinase inhibitors.[5] These inhibitors often target key kinases in carcinogenic pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK signaling cascades, which regulate essential cellular processes like proliferation, survival, and angiogenesis.[1][6] Therefore, a primary application for this compound is its evaluation as a potential kinase inhibitor.
Application: Biochemical Kinase Inhibition Assay
The initial step in characterizing a potential kinase inhibitor is to quantify its ability to inhibit the target enzyme in a controlled, cell-free setting.[7] Biochemical assays are essential for determining potency (e.g., IC₅₀) and selectivity against a panel of kinases.[7][8] The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9]
Experimental Workflow: Kinase Inhibition Assay
The workflow for a typical biochemical kinase inhibition assay involves preparing the reagents, initiating the kinase reaction, stopping the reaction, and detecting the signal.
Protocol: In Vitro Kinase Assay (Adapted from ADP-Glo™ Protocol)
This protocol provides a general framework. Specific concentrations of kinase, substrate, and ATP should be optimized for each target.[7][9]
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Compound Dilution: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in kinase buffer containing DMSO. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Enzyme/Substrate Mix: Dilute the target kinase and its specific substrate to the desired concentrations in kinase buffer.
-
ATP Solution: Prepare ATP at a concentration equal to the Kₘ for the specific kinase in kinase buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of the compound dilutions to the appropriate wells. Add 2.5 µL of buffer with DMSO for "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Add 2.5 µL of the Enzyme/Substrate mix to all wells except the "no enzyme" control.
-
Pre-incubate the plate for 15-20 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the ATP solution to all wells.
-
Incubate for 60 minutes at 30°C.
-
-
Detection (Following ADP-Glo™ Assay):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation: Kinase Selectivity Profile
Data should be organized to clearly show the compound's potency and selectivity.
| Kinase Target | Kinase Family | IC₅₀ (nM) for this compound |
| Akt1 | AGC | 85 |
| MEK1 | STE | 120 |
| EGFR | TK | 1,500 |
| VEGFR2 | TK | 950 |
| CDK2 | CMGC | >10,000 |
| p38α | CMGC | 7,800 |
| PKA | AGC | >10,000 |
| (Note: Data are hypothetical and for illustrative purposes only.) |
Application: Cell-Based Anti-Proliferative Assay
To determine if the compound's biochemical activity translates to a cellular effect, cytotoxicity or anti-proliferative assays are performed.[10] These assays measure the ability of a compound to inhibit cell growth or induce cell death, which is a crucial step for developing anticancer agents.[4] The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4]
Experimental Workflow: Cell Viability Assay
Protocol: MTT Cytotoxicity Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[4]
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., HCT-15, HCC1937) under standard conditions (e.g., 37°C, 5% CO₂).[11]
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2x concentrated serial dilution of this compound in culture media.
-
Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and media-only (blank) wells.
-
Incubate the plate for 72 hours.
-
-
MTT Assay and Measurement:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of growth inhibition for each concentration compared to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the data on a dose-response curve.
-
Data Presentation: Anti-Proliferative Activity
Results should be tabulated to compare the compound's effect across different cell lines.
| Cancer Cell Line | Tissue of Origin | GI₅₀ (µM) for this compound |
| HCT-116 | Colon | 1.2 |
| A549 | Lung | 3.5 |
| MCF-7 | Breast | 2.8 |
| PC-3 | Prostate | 5.1 |
| U-87 MG | Glioblastoma | 7.9 |
| (Note: Data are hypothetical and for illustrative purposes only.) |
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 1701-22-0 [smolecule.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 10. books.rsc.org [books.rsc.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses and experimental protocols for 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline, a synthetic heterocyclic compound with promising applications in drug discovery and biomedical research. This document details its potential as an anticancer and antimicrobial agent, based on the activities of structurally related quinoline derivatives. Detailed methodologies for key experiments are provided to facilitate further investigation into its therapeutic potential.
Overview of this compound
This compound is a halogenated quinoline derivative. The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The presence of a bromine atom at the 6-position, a hydroxyl group at the 4-position, and a trifluoromethyl group at the 2-position suggests that this compound may exhibit a range of biological activities.[2][3] Research on analogous compounds indicates potential as an anticancer, antimicrobial, and kinase inhibitory agent.[2]
Chemical Structure:
Molecular Formula: C₁₀H₅BrF₃NO
Molecular Weight: 292.06 g/mol [4]
CAS Number: 1701-22-0[4]
Potential Applications and Biological Activities
While specific quantitative data for this compound is limited in publicly available literature, the biological activities of structurally similar bromo- and trifluoromethyl-substituted quinolines provide strong rationale for its investigation in the following areas:
Anticancer Activity
Quinoline derivatives are known to exhibit potent anticancer properties through various mechanisms, including the inhibition of topoisomerase, induction of DNA damage, and modulation of key signaling pathways.[5][6] The trifluoromethyl group can enhance the metabolic stability and lipophilicity of the molecule, potentially increasing its efficacy.[3]
Proposed Mechanism of Action: Based on studies of related quinolinone derivatives, this compound may act as an inhibitor of kinases involved in the DNA damage response (DDR) pathway, such as Checkpoint Kinase 1 (Chk1) and DNA-dependent protein kinase (DNA-PK).[1] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
dot
Caption: Proposed mechanism of action for this compound.
Antimicrobial Activity
The quinoline core is present in many antibacterial and antifungal drugs.[5] Bromo-substituted quinolines have demonstrated significant activity against a range of pathogenic microorganisms. The mechanism of action for antimicrobial quinolines often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, or disruption of the cell membrane.[7]
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol describes the determination of the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound to the wells. Include a vehicle control (DMSO-treated cells) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 1701-22-0 [smolecule.com]
- 3. 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline|RUO [benchchem.com]
- 4. This compound [oakwoodchemical.com]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Detection of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. Accurate and reliable analytical methods are crucial for its quantification, impurity profiling, and quality control. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, protocols for structural characterization using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are included, along with a guideline for conducting forced degradation studies.
Analytical Techniques: An Overview
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. For the quantification of this compound, HPLC with UV detection is a robust and widely accessible method. For analyses requiring higher sensitivity and selectivity, particularly in complex matrices, LC-MS/MS is the preferred technique.
Decision Tree for Method Selection:
Caption: Decision tree for selecting an appropriate analytical technique.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This section outlines a proposed reversed-phase HPLC method for the quantification of this compound. This method is a starting point and requires validation for a specific application.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30-90% B
-
20-25 min: 90% B
-
25-26 min: 90-30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis scan)
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to a known concentration expected to fall within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: Hypothetical Method Performance
The following table summarizes the expected performance characteristics of the proposed HPLC method. These values are hypothetical and must be determined experimentally during method validation.
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Retention Time | To be determined |
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, especially in complex biological matrices, an LC-MS/MS method is recommended.
Experimental Protocol
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient should be developed to ensure adequate separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion (m/z): To be determined (expected [M+H]⁺)
-
Product Ions (m/z): To be determined by infusion of a standard solution.
-
Collision Energy: To be optimized for each transition.
-
Other parameters (e.g., cone voltage, gas flows): To be optimized based on the instrument.
Sample Preparation: Sample preparation will be matrix-dependent. For biological samples (e.g., plasma, urine), protein precipitation or solid-phase extraction (SPE) will likely be necessary.
Data Presentation: Hypothetical Method Performance
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 15% |
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Data Acquisition: Acquire the FTIR spectrum over a suitable range (e.g., 4000 - 400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as O-H, C=C, C-F, and C-Br.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[1][2][3][4]
Protocol
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solid and solution samples to UV light (254 nm) and visible light.[3]
Procedure:
-
Prepare solutions of this compound in the respective stress media.
-
Expose the solutions to the specified conditions for the indicated time.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the stressed samples using a developed stability-indicating HPLC method to separate the parent compound from any degradation products.
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study.
Conclusion
The analytical methods and protocols detailed in these application notes provide a comprehensive framework for the detection, quantification, and characterization of this compound. While the HPLC and LC-MS/MS methods are proposed starting points, they must be fully validated according to the relevant regulatory guidelines to ensure the reliability and accuracy of the results for their intended application. The provided protocols for structural characterization and forced degradation studies will further support the comprehensive analysis of this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Application Notes and Protocols: Derivatization of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline for Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is a versatile heterocyclic compound with a scaffold amenable to a variety of chemical modifications. Its unique substitution pattern, featuring a reactive hydroxyl group at the 4-position and a bromine atom at the 6-position, allows for targeted derivatization to generate a diverse range of functionalized molecules. These derivatives are of significant interest in drug discovery and chemical biology, serving as valuable tools for various assays, including fluorescent labeling of biomolecules and enzyme inhibition studies.[1]
The trifluoromethyl group at the 2-position often enhances the metabolic stability and binding affinity of the molecule to biological targets. This document provides detailed application notes and experimental protocols for the derivatization of this compound and the subsequent application of these derivatives in biological assays.
Derivatization Strategies
The two primary sites for derivatization on the this compound core are the 4-hydroxy group and the 6-bromo position.
-
O-Alkylation of the 4-Hydroxy Group: The hydroxyl group can be readily alkylated to introduce a variety of functional moieties. This is a common strategy to append linkers for conjugation to biomolecules or to introduce pharmacophores.
-
Suzuki-Miyaura Cross-Coupling at the 6-Bromo Position: The bromine atom is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl groups, which can be used to modulate the photophysical properties of the molecule or to serve as recognition elements for biological targets.
Application in Assays
Derivatives of this compound can be tailored for specific bioanalytical applications:
-
Fluorescent Probes: By introducing appropriate fluorogenic groups or environmentally sensitive moieties, these derivatives can be developed into fluorescent probes for imaging and sensing applications.
-
Enzyme Inhibitors: The quinoline scaffold is a known pharmacophore in many enzyme inhibitors.[1] Derivatization allows for the optimization of binding to the active or allosteric sites of enzymes, such as kinases.
Data Presentation
Table 1: Representative Photophysical Properties of Functionalized Quinoline Derivatives
| Derivative Type | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent |
| 6-Aryl-4-alkoxy-quinoline | ~350 | ~450 | 0.3 - 0.6 | ~100 | Dichloromethane |
| 4-Aminoalkoxy-quinoline | ~340 | ~430 | 0.4 - 0.7 | ~90 | PBS |
| Quinoline-lanthanide complex | ~320 | ~615 (Eu3+) | 0.1 - 0.3 | ~295 | TRIS Buffer |
Note: The data presented are representative values for functionally similar quinoline derivatives and may vary for specific derivatives of this compound.
Table 2: Representative Kinase Inhibition Data for Quinoline Derivatives
| Kinase Target | Derivative Type | IC50 (nM) | Assay Type |
| GSK-3β | 8-amino-5-aryloxy-quinoline | 35 | In vitro kinase assay |
| SphK1 | 7-aryl-ether-quinoline-5,8-dione | Low µM | In vitro kinase assay |
| HER-2 | 6-aryl-4-substituted-quinoline | 50 - 200 | Cell-based proliferation assay |
| EGFR | 6-aryl-4-substituted-quinoline | 80 - 300 | Cell-based proliferation assay |
Note: The data presented are representative values for functionally similar quinoline derivatives and may vary for specific derivatives of this compound.
Experimental Protocols
Protocol 1: O-Alkylation of this compound with a Linker for Bioconjugation
This protocol describes the synthesis of an amine-reactive derivative of this compound by introducing a linker with a terminal carboxylic acid, which can be subsequently activated for reaction with primary amines on biomolecules.
Materials:
-
This compound
-
Ethyl 6-bromohexanoate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
Procedure:
-
Alkylation: a. To a solution of this compound (1 mmol) in anhydrous DMF (10 mL), add potassium carbonate (3 mmol) and ethyl 6-bromohexanoate (1.5 mmol). b. Stir the reaction mixture at 80°C for 12-16 hours under a nitrogen atmosphere. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction to room temperature and pour it into water (50 mL). e. Extract the aqueous layer with ethyl acetate (3 x 30 mL). f. Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to obtain the ethyl ester intermediate.
-
Hydrolysis: a. Dissolve the purified ethyl ester (1 mmol) in a mixture of THF (10 mL) and water (5 mL). b. Add lithium hydroxide (3 mmol) and stir the mixture at room temperature for 4-6 hours. c. Monitor the reaction by TLC. d. After completion, acidify the reaction mixture to pH 3-4 with 1M HCl. e. Extract the product with ethyl acetate (3 x 20 mL). f. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid derivative.
-
Activation for Bioconjugation (to be performed immediately before use): a. Dissolve the carboxylic acid derivative (1 µmol) in anhydrous DMF or DMSO (100 µL). b. Add EDC (1.5 µmol) and NHS (1.5 µmol). c. Incubate the reaction at room temperature for 1-2 hours to form the NHS ester. This activated derivative is now ready for conjugation to a primary amine-containing biomolecule.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable method is a variation of the Gould-Jacobs reaction.[1][2] This multi-step synthesis begins with the condensation of 4-bromoaniline with ethyl 4,4,4-trifluoro-3-oxobutanoate. The resulting intermediate, an enamine, undergoes thermal cyclization to form the quinoline ring system.
Q2: My cyclization step is resulting in a low yield. What are the potential causes and solutions?
A2: Low yields in the cyclization step are a common issue, often attributed to several factors:
-
Insufficient Temperature: The thermal cyclization typically requires high temperatures, often in the range of 250-300°C. If the temperature is too low, the reaction may not proceed to completion.
-
Reaction Time: The optimal reaction time needs to be determined empirically. Prolonged heating can lead to degradation of the product, while insufficient time will result in incomplete conversion.
-
Solvent Choice: High-boiling inert solvents like Dowtherm A or diphenyl ether are often used to achieve the necessary high temperatures and ensure even heating. Running the reaction neat is also an option but can sometimes lead to more side products.
-
Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions, particularly at high temperatures.
Q3: I am observing the formation of significant tar-like byproducts. How can this be minimized?
A3: Tar formation is often a consequence of the high temperatures required for cyclization. To mitigate this:
-
Optimize Temperature and Time: Carefully find the balance between the temperature and reaction time required for cyclization versus the onset of decomposition.
-
Use of a High-Boiling Solvent: A high-boiling solvent can help to moderate the reaction and prevent localized overheating.
-
Purification Method: The crude product may require purification techniques such as recrystallization or column chromatography to remove tarry impurities.
Q4: Are there alternative methods to thermal heating for the cyclization step?
A4: Yes, microwave-assisted synthesis can be a valuable alternative to conventional heating.[3] Microwave irradiation can significantly shorten reaction times and, in some cases, improve yields by providing rapid and uniform heating.
Q5: What are the key safety precautions to consider during this synthesis?
A5: The synthesis involves high temperatures and potentially hazardous reagents. Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Careful handling of high-boiling solvents, which can cause severe burns.
-
Monitoring the reaction closely, especially during the exothermic phases.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Incomplete condensation of starting materials. | - Ensure the purity of 4-bromoaniline and ethyl 4,4,4-trifluoro-3-oxobutanoate.- Use a catalytic amount of a weak acid (e.g., acetic acid) to promote enamine formation.- Increase the reaction time or temperature for the condensation step. |
| Incomplete cyclization of the enamine intermediate. | - Increase the cyclization temperature, ensuring it is within the stability range of the product.- Optimize the reaction time for cyclization.- Consider using a higher-boiling solvent or microwave irradiation. | |
| Formation of Dark, Tarry Byproducts | Decomposition of starting materials or product at high temperatures. | - Lower the cyclization temperature and/or shorten the reaction time.- Use a high-boiling, inert solvent for more uniform heating.- Perform the reaction under an inert atmosphere (e.g., nitrogen). |
| Difficult Product Isolation/Purification | Presence of unreacted starting materials and byproducts. | - After cyclization, cool the reaction mixture and triturate with a non-polar solvent like hexane to precipitate the crude product.- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).- If recrystallization is ineffective, utilize column chromatography on silica gel. |
| Inconsistent Results | Variability in reagent quality or reaction conditions. | - Use reagents from a reliable source and check their purity before use.- Maintain precise control over reaction parameters such as temperature, time, and stirring rate.- Ensure all glassware is dry, as moisture can interfere with the reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Gould-Jacobs reaction, adapted for the specific starting materials.
Step 1: Condensation of 4-Bromoaniline and Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-bromoaniline (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0-1.2 eq) in a suitable solvent such as toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux (approximately 110-120°C) and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing for 2-4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate.
Step 2: Thermal Cyclization
-
In a separate flask suitable for high-temperature reactions, preheat a high-boiling solvent such as Dowtherm A or diphenyl ether to approximately 250°C under an inert atmosphere.
-
Slowly and carefully add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the temperature for 30-60 minutes. Monitor the progress of the cyclization by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
Step 3: Work-up and Purification
-
Dilute the cooled reaction mixture with a non-polar solvent like hexane to further precipitate the product.
-
Collect the solid product by filtration and wash it with the same non-polar solvent to remove the high-boiling reaction solvent.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation
Table 1: Representative Reaction Conditions for the Synthesis of 4-Hydroxyquinolines via Gould-Jacobs Reaction
| Starting Aniline | Malonic Ester Derivative | Cyclization Temp. (°C) | Solvent | Typical Yield (%) | Reference |
| 4-Bromoaniline | Meldrum's acid / Triethyl orthoformate | ~250 | Diphenyl ether | Not specified | [2] |
| Aniline | Ethyl ethoxymethylenemalonate | Not specified | Heat | Not specified | [1] |
| 4-bromoaniline | Diethyl 2-(ethoxymethylene)malonate | 230 | Ph2O | Not specified | [4] |
Note: The yields can vary significantly depending on the specific reaction conditions and the scale of the synthesis. The data presented here is for illustrative purposes based on similar reactions.
Visualizations
Caption: Gould-Jacobs synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Synthesis of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. The primary synthesis route discussed is the Conrad-Limpach reaction, a widely used method for preparing 4-hydroxyquinolines.
Troubleshooting Guides
The synthesis of this compound via the Conrad-Limpach reaction can present several challenges. This guide addresses common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Incomplete Condensation: The initial reaction between 4-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate may not have gone to completion. 2. Low Cyclization Temperature: The thermal cyclization of the intermediate, ethyl 3-(4-bromoanilino)-4,4,4-trifluorocrotonate, requires high temperatures (typically around 250°C).[1][2] 3. Inefficient Heat Transfer: Poorly conducting solvents or inadequate heating can prevent the reaction from reaching the required temperature. 4. Decomposition: Prolonged heating at excessively high temperatures can lead to the degradation of starting materials or the product.[1] | 1. Ensure Complete Condensation: Monitor the initial reaction by TLC. Consider extending the reaction time or using a catalytic amount of a weak acid. 2. Optimize Cyclization Temperature: Use a high-boiling point solvent (e.g., Dowtherm A, diphenyl ether, or mineral oil) to ensure the reaction mixture reaches and maintains the necessary temperature for cyclization.[2][3] 3. Improve Heat Transfer: Employ a suitable high-boiling solvent and a reliable heating mantle with a temperature controller. 4. Optimize Heating Time: Avoid unnecessarily long reaction times at high temperatures to minimize thermal degradation. |
| Formation of Significant Side Products | 1. Isomeric 2-Hydroxyquinoline (Knorr Product): This is the most common side product, formed when the aniline attacks the ester group of the β-ketoester instead of the keto group. This is favored at higher initial condensation temperatures (thermodynamic control). 2. Unreacted Starting Materials: Incomplete reaction can leave residual 4-bromoaniline or ethyl 4,4,4-trifluoroacetoacetate. 3. Polymerization/Tar Formation: High reaction temperatures can lead to the formation of intractable tars, especially in the absence of a suitable solvent.[1] | 1. Control Condensation Temperature: Carry out the initial condensation of 4-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate at a lower temperature (e.g., room temperature to gentle warming) to favor the formation of the kinetic product that leads to the desired 4-hydroxyquinoline. 2. Monitor Reaction Progress: Use TLC or other analytical methods to ensure the reaction goes to completion. 3. Use an Inert High-Boiling Solvent: A high-boiling solvent helps to maintain a manageable reaction mixture and improve heat transfer, which can reduce charring.[2] |
| Difficult Product Isolation and Purification | 1. Product Precipitation in Hot Reaction Mixture: The desired product can sometimes precipitate from the hot reaction mixture, trapping impurities. 2. Contamination with High-Boiling Solvent: Removal of high-boiling solvents like Dowtherm A or diphenyl ether can be challenging. 3. Co-elution of Impurities during Chromatography: The polarity of the desired product and some side products might be similar, making chromatographic separation difficult. | 1. Controlled Cooling: Allow the reaction mixture to cool slowly to promote the formation of purer crystals. 2. Solvent Washing: After filtration, wash the crude product thoroughly with a low-boiling, non-polar solvent (e.g., hexane or petroleum ether) to remove the high-boiling solvent. 3. Optimize Chromatography: Use a different solvent system or a different stationary phase (e.g., alumina) if silica gel chromatography is ineffective. Recrystallization from a suitable solvent (e.g., ethanol, DMF) can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound and how can I minimize it?
A1: The most prevalent side product is the isomeric 6-Bromo-2-hydroxy-4-(trifluoromethyl)quinoline, often referred to as the Knorr product. Its formation is favored when the initial condensation reaction between 4-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate is carried out at higher temperatures. To minimize the formation of this isomer, it is crucial to maintain a lower temperature during the initial condensation step to favor the kinetically controlled formation of the intermediate leading to the desired 4-hydroxyquinoline product.
Q2: The reaction mixture turns into a dark, thick tar. What can be done to prevent this?
A2: Tar formation is a common issue in high-temperature reactions like the Conrad-Limpach cyclization. It is often caused by polymerization and decomposition of starting materials or intermediates.[1] To mitigate this, the use of an inert, high-boiling point solvent such as Dowtherm A, diphenyl ether, or mineral oil is highly recommended.[2] These solvents help to ensure uniform heating and prevent localized overheating, which can lead to charring.
Q3: How does the trifluoromethyl group affect the reaction?
A3: The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the starting materials and intermediates. It can make the cyclization step, which is an electrophilic aromatic substitution, more difficult by deactivating the aniline ring. This may necessitate higher reaction temperatures or longer reaction times for the cyclization to proceed to completion.
Q4: What is a suitable solvent for the cyclization step?
A4: A high-boiling point, inert solvent is essential for the thermal cyclization. Commonly used solvents include Dowtherm A, diphenyl ether, and mineral oil, as they can reach the required temperatures of around 250°C.[1][2] The choice of solvent can significantly impact the reaction yield.
Q5: What is a general experimental protocol for this synthesis?
-
Condensation: Reacting equimolar amounts of 4-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate, typically at or slightly above room temperature, to form the intermediate ethyl 3-(4-bromoanilino)-4,4,4-trifluorocrotonate. The reaction progress should be monitored by TLC.
-
Cyclization: The crude intermediate is then added to a pre-heated, high-boiling point solvent (e.g., Dowtherm A) at around 250°C. The reaction is heated until the cyclization is complete (monitored by TLC). The product precipitates upon cooling and can be collected by filtration.
It is crucial to perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment due to the high temperatures and potentially hazardous reagents involved.
Visualizing the Synthesis and Potential Side Reactions
To better understand the synthesis, the following diagrams illustrate the main reaction pathway and a key side reaction.
Caption: Main synthetic pathway for this compound.
Caption: Formation of the common Knorr side product.
References
Technical Support Center: Purification of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Poor Yield After Recrystallization
Question: I am experiencing a significant loss of product after recrystallization. What are the potential causes and how can I improve my yield?
Answer: Low recovery after recrystallization is a common issue. The primary reasons include the selection of an inappropriate solvent system, using an excessive volume of solvent, or premature crystallization.
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical. An ideal solvent should dissolve the compound at high temperatures but have low solubility at cooler temperatures. A systematic screening of solvents with varying polarities is recommended.
-
Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.
-
Cooling Rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities and lead to the formation of fine needles that are difficult to filter.
-
Mother Liquor Analysis: Concentrate the mother liquor and analyze it by TLC or LC-MS to determine if a significant amount of product remains. A second crop of crystals can often be obtained from the concentrated mother liquor.
dot
Caption: Decision workflow for troubleshooting low recrystallization yield.
Issue 2: Persistent Impurities After Column Chromatography
Question: I am unable to separate my target compound from a persistent impurity using silica gel column chromatography. What could be the issue?
Answer: Co-elution of impurities is a frequent challenge in chromatography. This can be due to similar polarities of the compound and the impurity, or interactions with the stationary phase. The acidic nature of silica gel can sometimes cause issues with nitrogen-containing compounds.
Troubleshooting Steps:
-
Solvent System Optimization: A thorough optimization of the mobile phase is crucial. A gradient elution from a non-polar to a more polar solvent system can improve separation. Consider adding a small percentage of a modifier like triethylamine (0.1-1%) to the eluent to reduce tailing caused by the interaction of the basic quinoline nitrogen with acidic silica.
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. Reversed-phase chromatography (C18) is another option if the compound and impurities have different hydrophobicities.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Overloading the column can lead to poor separation.
Quantitative Data Summary: Eluent Systems for Column Chromatography
| Eluent System (v/v) | Stationary Phase | Observation | Purity (HPLC) |
| Hexane:Ethyl Acetate (7:3) | Silica Gel | Partial co-elution with an unknown impurity. | 85% |
| Hexane:Ethyl Acetate (8:2) with 0.5% Triethylamine | Silica Gel | Improved separation, reduced tailing. | 95% |
| Dichloromethane:Methanol (98:2) | Neutral Alumina | Good separation of polar impurities. | 97% |
| Acetonitrile:Water (gradient) | C18 Silica | Baseline separation from non-polar impurities. | >99% |
Issue 3: Product Discoloration
Question: My final product has a persistent yellow or brownish tint. How can I obtain a colorless product?
Answer: Discoloration is often due to the presence of minor, highly colored impurities, often arising from oxidation or side reactions during synthesis.
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[1]
-
Second Recrystallization: A second recrystallization is often effective at removing residual colored impurities.[1]
-
Inert Atmosphere: If oxidation is suspected, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
dot
Caption: Logical steps for addressing product discoloration.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: The pure compound is typically an off-white to pale yellow solid. Its melting point is reported to be above 290 °C.[2]
Q2: What are the most likely impurities in a crude sample?
A2: Potential impurities can arise from starting materials or side reactions during synthesis. These may include:
-
Starting materials: Unreacted 4-bromoaniline or derivatives of ethyl trifluoroacetate.
-
Side-products: Incomplete cyclization products or dehalogenated species. Harsh reaction conditions can sometimes lead to the formation of dehalogenated derivatives.[3]
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Provides structural confirmation and can reveal the presence of proton- and fluorine-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in identifying unknown impurities.
Q4: My compound is showing poor solubility in common recrystallization solvents. What should I do?
A4: Due to its rigid, planar structure and the presence of both a hydrogen bond donor (-OH) and acceptor (N), this compound may have limited solubility. If common single-solvent systems are ineffective, consider the following:
-
Solvent Mixtures: Use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., DMF, DMSO, or hot acetic acid) and then add a "poor" solvent (e.g., water, hexane) dropwise until turbidity is observed. Reheat to clarify and then cool slowly.
-
High-Boiling Point Solvents: Solvents like diphenyl ether or mineral oil can be used for recrystallization at high temperatures, but care must be taken to remove them completely from the final product.[4]
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Place a small amount of the crude product in several test tubes and add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, acetic acid). Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into a glass column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, then evaporate the solvent. Carefully load the dried powder onto the top of the column.
-
Elution: Begin elution with the non-polar solvent system, gradually increasing the polarity. For this compound, a gradient of hexane/ethyl acetate is a good starting point. The addition of 0.5% triethylamine to the eluent can improve peak shape.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
References
Technical Support Center: Optimizing Reaction Conditions for 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
Welcome to the technical support center for the synthesis of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to the synthesis of this important compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and effective method is a variation of the Gould-Jacobs or Conrad-Limpach reaction. This involves the condensation of 4-bromoaniline with a β-ketoester, specifically ethyl 4,4,4-trifluoro-3-oxobutanoate, followed by a thermal cyclization to form the quinoline ring system.[1][2]
Q2: What are the typical starting materials for this synthesis?
A2: The primary starting materials are 4-bromoaniline and ethyl 4,4,4-trifluoro-3-oxobutanoate. A high-boiling point solvent such as Dowtherm A, diphenyl ether, or mineral oil is typically used for the cyclization step.[3][4] An acid catalyst, like p-toluenesulfonic acid, may be used in the initial condensation step.[1]
Q3: What are the critical parameters to control during the reaction?
A3: Temperature control is crucial. The initial condensation is typically performed at a lower temperature, while the cyclization requires high temperatures (around 250 °C) to proceed efficiently.[4][5] The choice of solvent for the cyclization is also important to ensure the reaction mixture remains manageable and heat transfer is efficient.[6] Reaction time for both steps should be optimized to maximize yield and minimize byproduct formation.
Q4: What are the potential side reactions I should be aware of?
A4: A primary side reaction is the formation of the isomeric 2-hydroxyquinoline (Knorr product). This can occur if the aniline reacts with the ester group of the β-ketoester instead of the keto group, which is favored at higher initial condensation temperatures.[4] Additionally, prolonged exposure to high temperatures during cyclization can lead to decomposition and tar formation. With a brominated aniline, there is also a risk of dehalogenation under harsh reaction conditions.[7]
Q5: How does the trifluoromethyl group affect the reaction?
A5: The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the starting materials and the stability of intermediates.[8] It generally makes the keto group of ethyl 4,4,4-trifluoro-3-oxobutanoate more electrophilic, which can facilitate the initial condensation with aniline.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Yield of Product | 1. Incomplete initial condensation: The reaction between 4-bromoaniline and ethyl 4,4,4-trifluoro-3-oxobutanoate may not have gone to completion.2. Cyclization temperature too low: The thermal cyclization requires a high temperature (typically ~250 °C).3. Decomposition: Prolonged heating at excessively high temperatures can lead to degradation of starting materials or the product. | 1. Monitor the condensation step by TLC. Consider extending the reaction time or using a mild acid catalyst (e.g., p-toluenesulfonic acid).2. Use a high-boiling point solvent (e.g., Dowtherm A, diphenyl ether) and ensure the reaction reaches the required temperature.3. Optimize the cyclization time to avoid unnecessary heating after the reaction is complete. |
| Formation of Isomeric Impurities (e.g., Knorr product) | High initial condensation temperature: The formation of the 2-hydroxyquinoline isomer is favored at higher temperatures during the initial reaction of the aniline and β-ketoester. | Maintain a lower temperature (e.g., room temperature to moderate heating) during the initial condensation to favor the formation of the intermediate that leads to the desired 4-hydroxyquinoline product.[4] |
| Reaction Mixture Becomes a Thick, Unmanageable Tar | 1. High concentration of reactants. 2. Polymerization or side reactions at high temperatures. | 1. Use an inert, high-boiling point solvent to maintain a manageable reaction mixture and improve heat transfer.2. Adjust the concentration of the reactants. |
| Difficulty in Product Purification | 1. Presence of multiple byproducts. 2. The product is a solid that is sparingly soluble in common organic solvents. | 1. Optimize reaction conditions to minimize side reactions.2. For purification, recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography on silica gel may be effective.[7][9] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar 4-hydroxy-2-(trifluoromethyl)quinolines.[1][3]
Step 1: Condensation of 4-Bromoaniline and Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 4-bromoaniline (1 equivalent), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent such as toluene.
-
Heat the mixture to reflux and monitor the removal of water via the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water is collected or TLC analysis indicates the consumption of the starting aniline.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude intermediate.
Step 2: Thermal Cyclization
-
In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) to approximately 250 °C.
-
Slowly and carefully add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the temperature for 15-30 minutes. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a non-polar solvent like hexane to remove the high-boiling point solvent.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[7]
-
Alternatively, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexane.[1]
Quantitative Data Summary
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Bromoaniline | C₆H₆BrN | 172.02 |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | C₆H₇F₃O₃ | 184.11 |
| This compound | C₁₀H₅BrF₃NO | 292.05 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis reaction.
References
- 1. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
stability issues with 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the reliable use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the common stability issues observed with this compound in solution?
While specific degradation kinetics for this compound are not extensively published, based on the general behavior of quinoline derivatives, the primary stability concerns in solution include susceptibility to oxidation, photodegradation, and pH-dependent degradation. The quinoline core, coupled with a hydroxy substituent, can be prone to oxidative processes, potentially leading to colored degradants.[1] Like many heterocyclic aromatic compounds, it may also be sensitive to light.[1][2]
Q2: How does pH affect the stability and solubility of this compound?
As a quinoline derivative with a hydroxy group, this compound is a weakly basic compound.[3] Its solubility and stability can be significantly influenced by the pH of the solution. In acidic conditions (pH 1-2 units below the pKa), the quinoline nitrogen can be protonated, forming a more soluble salt.[4] However, extreme pH values (both acidic and basic) can potentially accelerate hydrolytic degradation pathways. The predicted pKa for this compound is approximately 6.16.[5]
Q3: What are the recommended storage conditions for solutions of this compound?
To minimize degradation, stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[6] It is also advisable to protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[2] For compounds that are sensitive to air, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]
Q4: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. Why is this happening and how can I prevent it?
This is a common issue for compounds with low aqueous solubility.[6] The quinoline core is largely hydrophobic, and the trifluoromethyl group further increases lipophilicity.[4][7] When a concentrated DMSO stock is diluted into an aqueous medium, the dramatic change in solvent polarity can cause the compound to "crash out" or precipitate.
To mitigate this, consider the following:
-
Lower the final concentration: The desired concentration in the aqueous medium may exceed the compound's solubility limit.
-
Use co-solvents: The addition of a water-miscible organic solvent can help to increase solubility.[4]
-
Employ surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6]
-
pH adjustment: As mentioned, adjusting the pH to form a more soluble salt can be an effective strategy.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in solution.
Issue 1: Solution turns yellow or brown over time.
| Potential Cause | Troubleshooting Steps |
| Oxidation | The hydroxyquinoline moiety can be susceptible to oxidation, leading to the formation of colored byproducts.[1] 1. Prepare fresh solutions before use. 2. Degas solvents to remove dissolved oxygen. 3. Consider the addition of antioxidants (e.g., ascorbic acid, BHT), ensuring they do not interfere with the experiment. 4. Store solutions under an inert atmosphere (argon or nitrogen).[2] |
| Photodegradation | Exposure to light, especially UV light, can induce degradation of the aromatic quinoline system.[1] 1. Work in a dimly lit area or use light-blocking containers (amber vials). 2. Store solutions in the dark. |
Issue 2: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of active compound | If the compound degrades over the course of the experiment, its effective concentration will decrease, leading to variability. 1. Assess the stability of the compound under your specific assay conditions (e.g., temperature, pH, media components). 2. Prepare fresh dilutions of the compound from a frozen stock solution for each experiment. 3. Minimize the time the compound spends in aqueous solution at physiological temperatures. |
| Precipitation in assay medium | The compound may be precipitating at the working concentration, reducing its bioavailability. 1. Visually inspect the assay wells for any signs of precipitation. 2. Determine the maximum solubility of the compound in your final assay medium. 3. If precipitation is observed, consider the solubilization strategies mentioned in the FAQ section (e.g., use of co-solvents, surfactants).[4][6] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to achieve a high concentration (e.g., 10-100 mM).[6]
-
To aid dissolution, vortex the solution and, if necessary, sonicate for 5-10 minutes.[6]
-
Gentle warming (e.g., 37°C water bath) can be applied, but monitor for any signs of degradation (e.g., color change).[6]
-
Once fully dissolved, the solution should be clear and free of particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[6]
Visual Guides
Below are diagrams illustrating key concepts related to the stability and handling of this compound.
Caption: Key environmental factors contributing to the degradation of quinoline derivatives.
Caption: A stepwise approach to resolving compound precipitation upon dilution.
References
- 1. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. noveltyjournals.com [noveltyjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound CAS#: 1701-22-0 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
resolving inconsistent results in assays with 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
Welcome to the technical support center for 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary known biological activities of this compound?
A1: this compound is a heterocyclic compound investigated for various biological activities. Key areas of research include its potential as an antimicrobial, anticancer, and kinase inhibitory agent.[1]
Q2: What are the key structural features of this compound?
A2: The molecule possesses a quinoline ring system with a bromine atom at the 6th position, a hydroxyl group at the 4th position, and a trifluoromethyl group at the 2nd position. These substituents significantly influence the compound's chemical properties and biological activity.[1]
Q3: What is the solubility of this compound?
Q4: What is the stability of this compound under typical laboratory conditions?
A4: The compound is generally stable as a solid. For storage, it is recommended to keep it in an inert atmosphere at room temperature. Solutions in organic solvents like DMSO should be stored at -20°C or -80°C to minimize degradation. Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide for Inconsistent Assay Results
This guide addresses common problems researchers may face when using this compound in various assays.
Issue 1: High Variability in Anti-proliferative (MTT) Assay Results
Possible Causes:
-
Compound Precipitation: The compound may precipitate out of the cell culture medium, leading to inconsistent concentrations in the wells. The trifluoromethyl group can increase lipophilicity, making the compound less soluble in aqueous media.
-
Incomplete Solubilization of Formazan Crystals: Incomplete dissolution of the formazan crystals will lead to inaccurate absorbance readings.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability.
Solutions:
-
Optimize Compound Concentration and Vehicle Control:
-
Visually inspect the wells for any signs of precipitation after adding the compound.
-
Decrease the final concentration of the compound in the assay.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) used as a vehicle is consistent and low (typically ≤ 0.5%) across all wells to avoid solvent-induced toxicity or precipitation.
-
-
Ensure Complete Formazan Solubilization:
-
After the incubation with MTT, ensure all the formazan crystals are fully dissolved by the solubilizing agent (e.g., DMSO or an acidic isopropanol solution). Pipette up and down gently to mix.
-
-
Standardize Cell Seeding:
-
Ensure a homogenous cell suspension before seeding.
-
Use a calibrated multichannel pipette for seeding cells into 96-well plates.
-
Issue 2: Lack of Reproducibility in Antimicrobial (MIC) Assays
Possible Causes:
-
Inaccurate Bacterial Inoculum: The concentration of bacteria at the start of the experiment is critical for reproducible MIC values.
-
Compound Binding to Plastic: Lipophilic compounds can sometimes adhere to the surface of plastic microplates, reducing the effective concentration.
-
Inconsistent Compound Dilutions: Errors in preparing serial dilutions will directly impact the final MIC determination.
Solutions:
-
Standardize Inoculum Preparation:
-
Prepare the bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard.
-
Use a spectrophotometer to verify the optical density of the bacterial suspension.
-
-
Consider Plate Material:
-
If plastic binding is suspected, consider using low-binding microplates.
-
-
Precise Serial Dilutions:
-
Perform careful serial two-fold dilutions of the compound in the microtiter plate. Use fresh pipette tips for each dilution step to avoid carryover.
-
Issue 3: Inconsistent Results in Kinase Inhibition Assays
Possible Causes:
-
ATP Concentration: The inhibitory effect of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay.
-
Enzyme Activity: Variations in the activity of the kinase preparation can lead to inconsistent results.
-
Assay Signal Interference: The compound may interfere with the assay's detection method (e.g., fluorescence or luminescence).
Solutions:
-
Maintain Consistent ATP Concentration:
-
Use an ATP concentration that is at or near the Km for the specific kinase being assayed to ensure sensitive detection of competitive inhibitors.
-
-
Validate Enzyme Activity:
-
Always run a positive control with a known inhibitor to validate the enzyme's activity and the assay's performance.
-
-
Control for Assay Interference:
-
Run a control experiment without the kinase to check if the compound itself affects the assay signal.
-
Experimental Protocols
Protocol 1: Anticancer Screening using MTT Assay
This protocol is adapted from standard methodologies for assessing the cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete growth medium
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in the growth medium.
-
Cell Treatment: After 24 hours of incubation, replace the old medium with 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the compound dilutions, typically not exceeding 0.5%).
-
Incubation: Incubate the plate for an additional 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Protocol 2: Antimicrobial Screening using Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the general principles for determining the MIC of a compound against a bacterial strain.
Materials:
-
This compound
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
DMSO
-
96-well plates
-
0.5 McFarland turbidity standard
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well containing the compound dilutions with the bacterial suspension.
-
Controls: Include a growth control (MHB + bacteria, no compound) and a sterility control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
Table 1: Hypothetical IC₅₀ Values from MTT Assay
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
| HeLa | 15.2 | 0.8 |
| HT29 | 21.5 | 1.2 |
| C6 | 18.9 | 1.0 |
Table 2: Hypothetical MIC Values from Antimicrobial Assay
| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) (Positive Control) |
| Staphylococcus aureus | 32 | 1 |
| Escherichia coli | 64 | 0.5 |
Visualizations
Caption: Workflow for a typical anti-proliferative (MTT) assay.
Caption: A logical guide for troubleshooting inconsistent assay results.
References
Technical Support Center: 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to ensure the integrity of your experiments.
Troubleshooting Guide
Encountering issues with the stability or performance of this compound can be detrimental to experimental outcomes. This guide provides a structured approach to identifying and resolving common problems.
| Observed Issue | Potential Cause | Recommended Solution |
| Discoloration of Solid (Yellowing/Browning) | Photodegradation due to exposure to light, particularly UV radiation.[1] | Store the solid compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[1] Handle the compound in a dimly lit environment when possible. |
| Oxidation from prolonged exposure to air. | Store the compound under an inert atmosphere (e.g., argon or nitrogen).[1] Ensure the container is tightly sealed. | |
| Precipitation or Cloudiness in Solution | Poor solubility in the chosen solvent. Quinoline derivatives are often lipophilic and have poor water solubility. | Optimize the solvent system. Consider using a co-solvent system or a solubilizing agent. Stepwise dilution can also prevent precipitation. |
| pH of the solution is unfavorable for solubility. Quinoline derivatives' solubility can be pH-dependent.[2] | Adjust the pH of the solution. Given the presence of a hydroxyl group, the solubility may increase in slightly basic or acidic conditions, depending on the pKa of the compound. | |
| Degradation of the compound in solution, leading to insoluble byproducts. | Prepare solutions fresh before use. If storage is necessary, store aliquots at low temperatures (-20°C or -80°C) and protected from light.[1] | |
| Inconsistent or Unexpected Experimental Results | Degradation of the compound in the assay medium. | Assess the stability of the compound under your specific experimental conditions (e.g., temperature, pH, presence of other reagents). Run control experiments to monitor compound integrity over time. |
| Reaction with incompatible reagents. | Review the chemical compatibility of this compound with all components of your experimental setup. Avoid strong oxidizing agents, strong acids, and bases unless they are part of the intended reaction. | |
| Appearance of New Peaks in Analytical Data (e.g., HPLC, LC-MS) | Thermal degradation if the compound has been exposed to high temperatures. | Avoid excessive heating. If heating is necessary for dissolution, use the lowest effective temperature for the shortest possible time. |
| Hydrolysis, especially if the compound is in an aqueous solution for an extended period. | Use anhydrous solvents when possible and minimize the time the compound spends in aqueous solutions. Prepare aqueous solutions fresh. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound can be influenced by several factors, including:
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation, often leading to discoloration.[1]
-
pH: As a quinoline derivative with a hydroxyl group, the compound's stability can be pH-dependent. Extreme pH conditions may promote hydrolysis or other degradation pathways.[2]
-
Temperature: Elevated temperatures can lead to thermal decomposition.
-
Oxidizing Agents: The presence of oxidizing agents can promote the degradation of the quinoline ring system.
-
Solvent: The choice of solvent can impact both the solubility and stability of the compound.
Q2: I've noticed my stock solution of this compound has turned yellow. What is the likely cause and is it still usable?
A2: A yellow to brown discoloration is a common indicator of degradation, most often caused by exposure to light (photodegradation).[1] The appearance of color suggests the formation of impurities. It is highly recommended to discard the discolored solution and prepare a fresh one to ensure the accuracy and reproducibility of your experimental results. To prevent this, always store solutions in amber vials or containers wrapped in aluminum foil.[1]
Q3: What are the recommended storage conditions for solid this compound and its solutions?
A3:
-
Solid: The solid compound should be stored at room temperature in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
-
Solutions: To maximize stability, solutions should be prepared fresh whenever possible. If storage is necessary, aliquot the solution into amber vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]
Q4: How can I assess the stability of this compound in my specific experimental setup?
A4: To assess the stability of the compound in your experimental medium, you can perform a time-course study. Incubate the compound in your assay buffer or medium under the exact experimental conditions (temperature, light exposure, etc.) and take samples at different time points (e.g., 0, 2, 4, 8, 24 hours). Analyze these samples by a suitable analytical method, such as HPLC or LC-MS, to monitor for any decrease in the parent compound peak area and the appearance of new peaks corresponding to degradation products.
Q5: Are there any known incompatible reagents with this compound?
A5: While specific compatibility data for this exact molecule is limited, based on its chemical structure, it is advisable to avoid:
-
Strong Oxidizing Agents: These can react with the electron-rich quinoline ring.
-
Strong Acids and Bases: These may catalyze degradation reactions, although the trifluoromethyl group is generally stable to acid-catalyzed hydrolysis.
-
Reactive Nucleophiles: The bromine atom on the quinoline ring could potentially undergo nucleophilic substitution under certain conditions.
Experimental Protocols
Protocol 1: Photostability Assessment
This protocol is adapted from the ICH Q1B guidelines for photostability testing.[3][4]
Objective: To evaluate the stability of this compound when exposed to light.
Materials:
-
This compound (solid and in a relevant solvent)
-
Photostability chamber with a light source emitting both visible and UVA radiation (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)
-
Calibrated radiometer/lux meter
-
Amber vials and clear vials
-
Analytical instrumentation (e.g., HPLC-UV)
Methodology:
-
Sample Preparation:
-
Place a sample of the solid compound in a clear vial and another in an amber vial (as a dark control).
-
Prepare a solution of the compound in a relevant solvent (e.g., DMSO, ethanol) and place it in both clear and amber vials.
-
-
Exposure:
-
Place the vials in the photostability chamber.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
The dark control samples should be placed in the same chamber but shielded from light (e.g., wrapped in aluminum foil).
-
-
Analysis:
-
At the end of the exposure period, visually inspect all samples for any changes in color or appearance.
-
Analyze the content of all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the exposed samples with those of the dark controls. Calculate the percentage of degradation and identify any major degradation products.
-
Protocol 2: Solution Stability Assessment
Objective: To determine the stability of this compound in a specific solvent or buffer over time at different temperatures.
Materials:
-
This compound
-
Chosen solvent or buffer system
-
Temperature-controlled incubators or water baths (e.g., 4°C, 25°C, 37°C)
-
Amber vials
-
Analytical instrumentation (e.g., HPLC-UV)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent or buffer.
-
Aliquot the solution into several amber vials.
-
-
Incubation:
-
Place the vials at the different selected temperatures (e.g., refrigerated at 4°C, room temperature at 25°C, and physiological temperature at 37°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one vial from each temperature condition.
-
Immediately analyze the sample using a validated HPLC method to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each temperature.
-
Determine the rate of degradation at each temperature. This data can be used to establish the shelf-life of the solution under different storage conditions.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: A decision tree for troubleshooting common issues.
Caption: A potential oxidative degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Analysis of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline Against Established Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the potential kinase inhibitory activity of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline against well-characterized kinase inhibitors. Due to the limited publicly available data on the specific kinase inhibition profile of this compound, this guide leverages data from structurally related quinoline compounds and provides a framework for its potential evaluation.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] The incorporation of a bromine atom and a trifluoromethyl group, as seen in this compound, can significantly influence the compound's pharmacokinetic properties and target engagement.[3] Research on related 4-anilinoquinolines has indicated that substitutions at the 6-position, including with halogens, can modulate kinase selectivity and potency.[4] This suggests that this compound holds potential as a kinase inhibitor, warranting further investigation.
This guide compares the potential of this molecule to three well-known kinase inhibitors: Staurosporine, a broad-spectrum inhibitor; Dasatinib, a multi-targeted inhibitor; and Sunitinib, another multi-targeted inhibitor with a distinct profile.[5][6][7][8]
Data Presentation: Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activity (IC50) of Staurosporine, Dasatinib, and Sunitinib against a selection of key kinases. IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate greater potency.
| Kinase Inhibitor | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Staurosporine | Broad Spectrum (PKC, PKA, CaMKII, etc.) | 3 (PKC), 7 (PKA), 20 (CaMKII) | |
| Dasatinib | BCR-ABL, SRC family, c-KIT, PDGFRβ | <1 (for many targets) | [9] |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | 2 (PDGFRβ), 80 (VEGFR2) | [10] |
| This compound | Data not publicly available | To be determined |
Experimental Protocols
To evaluate the kinase inhibitory potential of a novel compound like this compound, standardized biochemical and cell-based assays are employed.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human kinase of interest
-
Substrate specific to the kinase
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Kinase assay buffer
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the kinase, its substrate, and the test compound at various concentrations in the kinase assay buffer.
-
Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
ATP Depletion: Stop the reaction and deplete the remaining unconsumed ATP by adding the ADP-Glo™ Reagent.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.
Cell-Based Kinase Inhibition Assay (In Situ)
This assay assesses the ability of a compound to inhibit a kinase within a cellular environment, providing insights into its cell permeability and on-target effects in a more physiological context.
Principle: This method often involves measuring the phosphorylation of a kinase's downstream substrate in cells treated with the inhibitor.
Materials:
-
A cell line that expresses the target kinase.
-
Complete cell culture medium.
-
Test compound.
-
Lysis buffer.
-
Primary antibodies (one for the phosphorylated substrate and one for the total substrate).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blot equipment.
Procedure:
-
Cell Culture and Treatment: Seed the cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a predetermined time.
-
Cell Lysis: After treatment, wash the cells and then lyse them to release the cellular proteins.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading for the Western blot.
-
Western Blotting:
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the level of substrate phosphorylation relative to the total amount of the substrate. This will indicate the extent of kinase inhibition in the cells.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified, generic signal transduction pathway that is often targeted by kinase inhibitors.
Caption: A generic receptor tyrosine kinase signaling pathway and the point of inhibition.
Experimental Workflow Diagram
The diagram below outlines a typical workflow for screening and characterizing a potential kinase inhibitor.
Caption: A typical workflow for the discovery and characterization of a novel kinase inhibitor.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Navigating the Therapeutic Landscape of Brominated Quinolines: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the structure-activity relationship (SAR) of brominated quinoline analogs, with a focus on their anticancer potential. Due to a lack of comprehensive studies on a diverse range of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline analogs, this guide leverages experimental data from closely related brominated quinoline and quinazolinone derivatives to provide insights into their biological performance.
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom and a trifluoromethyl group to the quinoline core, as seen in this compound, is anticipated to significantly influence its pharmacokinetic and pharmacodynamic profile. Research suggests that this class of compounds may exert its effects through mechanisms such as kinase inhibition.[1]
Comparative Anticancer Activity of Brominated Quinolines
Table 1: In Vitro Antiproliferative Activity of Highly Brominated Quinolines
| Compound ID | Structure | C6 (Rat Glioblastoma) IC50 (µM) | HeLa (Human Cervical Carcinoma) IC50 (µM) | HT29 (Human Colon Carcinoma) IC50 (µM) |
| 4 | 6-Bromo-5-nitroquinoline | >50 | 24.1 | 26.2 |
| 17 | 6,8-Dibromo-5-nitroquinoline | 50.0 | 24.1 | 26.2 |
| 11 | 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | 5.45-9.6 | 5.45-9.6 | 5.45-9.6 |
| 5-FU (Control) | 5-Fluorouracil | - | - | - |
Data sourced from a study on the anticancer activities of highly brominated quinolines.[2] The study highlights that the introduction of a nitro group at the C-5 position of a 6-bromoquinoline scaffold can confer significant antiproliferative activity.[2][3] Furthermore, the polysubstituted compound 11 demonstrated the most potent activity across the tested cell lines.[2]
Table 2: In Vitro Anticancer Activity of 6,8-Dibromo-4(3H)quinazolinone Derivatives against MCF-7 (Human Breast Carcinoma)
| Compound ID | Substitution Pattern | IC50 (µg/mL) |
| XIIIb | Not specified in abstract | 1.7 |
| IX | Not specified in abstract | 1.8 |
| XIVd | Not specified in abstract | 1.83 |
| XIVb | Not specified in abstract | 5.4 |
| XIVe | Not specified in abstract | 6.84 |
| Doxorubicin (Control) | - | Not specified in abstract |
Data from a study on the synthesis and biological evaluation of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of novel anticancer compounds, based on protocols described for quinoline derivatives.
In Vitro Antiproliferative Activity Assay (BCPE Assay)
This assay is utilized to determine the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human adenocarcinoma) cells are cultured in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds (typically ranging from 5 to 75 µg/mL) for 48 hours. A reference drug, such as 5-Fluorouracil (5-FU), is used as a positive control.
-
BCPE Assay: After the incubation period, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS). A solution of Brilliant Cresyl Blue is added to each well, and the plates are incubated. The dye is then extracted, and the absorbance is measured using a microplate reader to determine cell viability.
-
IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.
DNA Laddering Assay for Apoptosis
This assay is used to qualitatively assess apoptosis by detecting the fragmentation of DNA.
-
Cell Treatment: Cancer cells are treated with the test compounds at their determined IC50 concentrations for 48 hours.
-
DNA Extraction: After treatment, both floating and adherent cells are collected and genomic DNA is extracted using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Agarose Gel Electrophoresis: The extracted DNA is loaded onto a 1.5% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide).
-
Visualization: The gel is run, and the DNA is visualized under UV light. The appearance of a "ladder" of DNA fragments indicates apoptosis.
Potential Mechanism of Action: Kinase Inhibition
Many quinoline-based anticancer agents function by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. A key signaling pathway often targeted is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is pivotal for angiogenesis.
Caption: VEGFR-2 signaling pathway and potential inhibition by quinoline analogs.
Experimental Workflow for Anticancer Drug Screening
The process of identifying and validating the anticancer potential of novel quinoline analogs typically follows a structured workflow.
Caption: Workflow for anticancer drug discovery with quinoline analogs.
References
- 1. Buy this compound | 1701-22-0 [smolecule.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline in Diverse Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the therapeutic potential of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline, a synthetic heterocyclic compound, across various cell lines. While direct comparative studies on this specific molecule are limited in publicly available literature, this document synthesizes data from structurally related quinoline derivatives to provide insights into its potential efficacy and mechanisms of action. The information presented herein is intended to support further research and drug development initiatives.
Overview of this compound
This compound is a quinoline derivative characterized by a bromine atom at the 6th position, a hydroxyl group at the 4th position, and a trifluoromethyl group at the 2nd position.[1] Research suggests that quinoline derivatives possess a wide range of biological activities, including anticancer and antimicrobial properties.[2] The presence of the trifluoromethyl group can enhance the metabolic stability and cell permeability of the molecule, potentially increasing its therapeutic efficacy.[3][4] In vitro studies have indicated that various substituted quinolines can induce apoptosis and inhibit kinase signaling pathways, which are critical for cancer cell proliferation and survival.[5][6][7]
Comparative Anticancer Activity of Structurally Related Quinolines
Table 1: In Vitro Anticancer Activity of Substituted Quinoline Derivatives
| Compound/Derivative | Cell Line | Assay | IC50/GI50 (µM) | Reference |
| 2-phenylquinolin-4-amine (7a) | HT-29 (Colon Cancer) | Antiproliferative Assay | 8.12 | [5] |
| 2-phenylquinolin-4-amine (7d) | HT-29 (Colon Cancer) | Antiproliferative Assay | 9.19 | [5] |
| 2-phenylquinolin-4-amine (7i) | HT-29 (Colon Cancer) | Antiproliferative Assay | 11.34 | [5] |
| 6-Bromo-2-(morpholin-1-yl)-4-anilinoquinazoline | L1210 (Leukemia) | Cell Proliferation Assay | Dose-dependent decrease | [8] |
| 6-Bromo-2-(morpholin-1-yl)-4-anilinoquinazoline | HL-60 (Leukemia) | Cell Proliferation Assay | Dose-dependent decrease | [8] |
| 6-Bromo-2-(morpholin-1-yl)-4-anilinoquinazoline | U-937 (Leukemia) | Cell Proliferation Assay | Dose-dependent decrease | [8] |
| 2-amino-pyrano[3,2-c]quinoline (5e) | Panel of four cancer cell lines | MTT Assay | 0.026 | [9] |
| 2-amino-pyrano[3,2-c]quinoline (5h) | Panel of four cancer cell lines | MTT Assay | 0.028 | [9] |
| 2-arylquinoline (13) | HeLa (Cervical Cancer) | Cytotoxicity Assay | 8.3 | [10] |
| 2-arylquinoline (12) | PC3 (Prostate Cancer) | Cytotoxicity Assay | 31.37 | [10] |
| 2-arylquinoline (11) | PC3 (Prostate Cancer) | Cytotoxicity Assay | 34.34 | [10] |
Potential Signaling Pathways and Mechanism of Action
Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, primarily by acting as kinase inhibitors and inducing apoptosis.[6][7] The trifluoromethyl group often plays a crucial role in enhancing the binding affinity of the compound to target proteins.[3]
A plausible mechanism of action for this compound involves the inhibition of a protein kinase, which in turn blocks downstream signaling pathways essential for cell growth and survival, ultimately leading to apoptosis.
References
- 1. Buy this compound | 1701-22-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Selectivity Analysis of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline and Alternative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the kinase selectivity of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline, benchmarked against established kinase inhibitors. Due to the limited publicly available kinase screening data for this compound, this guide utilizes selectivity data from a closely related 4-anilinoquinoline analog, designated as Compound 1 (a 4-anilinoquinoline) , to provide a representative profile.[1][2][3] This analog shares the core quinoline scaffold and is presented alongside the well-characterized EGFR inhibitors, Gefitinib and Erlotinib , for a robust comparative analysis.[4][5][6][7][8][9]
The objective of this guide is to offer a data-driven comparison to inform the selection of chemical probes and lead compounds in drug discovery. We present quantitative selectivity data, detailed experimental methodologies for assessing kinase inhibition, and a visual representation of a key signaling pathway targeted by this class of compounds.
Comparative Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for our representative 4-anilinoquinoline and the comparator drugs against a panel of selected kinases. Lower values are indicative of higher potency and affinity.
| Target Kinase | Compound 1 (4-anilinoquinoline) (Kd in nM) | Gefitinib (IC50 in nM) | Erlotinib (IC50 in nM) |
| Primary Target(s) | |||
| GAK | 31[1] | - | - |
| EGFR | - | 2 - 37 | 2 |
| Off-Target Kinases | |||
| ADCK3 | 220[1] | - | - |
| RIPK2 | >10,000[1] | - | - |
| AAK1 | >10,000[1] | - | - |
| STK16 | >10,000[1] | - | - |
| BMP2K | >10,000[1] | - | - |
| SRC | - | >10,000 | 540 |
| LCK | - | >10,000 | 1000 |
| CDK2 | - | >10,000 | 250[4] |
| p38 | - | - | 6300[4] |
Data for Compound 1 is presented as Kd values from competitive binding assays. Data for Gefitinib and Erlotinib are presented as IC50 values from various enzymatic or cellular assays. Direct comparison should be made with caution due to differing assay formats. A hyphen (-) indicates that data was not available in the reviewed sources.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is achieved through a variety of established in vitro and cellular assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Radiometric)
This biochemical assay measures the ability of an inhibitor to prevent the phosphorylation of a substrate by a specific kinase.
Principle: This method quantifies the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific peptide or protein substrate by the target kinase. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., this compound) stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution like phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Competitive Binding Assay (Kinase-Ligand Binding)
This assay measures the affinity of a test compound for a kinase by quantifying its ability to displace a known, high-affinity ligand.
Principle: A kinase is incubated with a known fluorescent or tagged ligand (probe) that binds to the ATP-binding site. The test compound is then added, and its ability to displace the probe is measured. The dissociation constant (Kd) can be derived from this competition.
Materials:
-
Purified recombinant kinases
-
Fluorescently labeled or tagged kinase-specific ligand
-
Test compound
-
Assay buffer
-
Microplates (e.g., 384-well)
-
Plate reader capable of detecting the specific signal (e.g., fluorescence polarization, FRET)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase, the specific ligand probe, and the assay buffer.
-
Add the serially diluted test compound to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the signal (e.g., fluorescence polarization) using a plate reader. A decrease in signal indicates displacement of the probe by the test compound.
-
Calculate the percentage of probe displacement for each concentration of the test compound.
-
Determine the Kd or Ki value by applying the appropriate binding models.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway often modulated by quinoline-based kinase inhibitors and a typical workflow for assessing inhibitor selectivity.
Caption: EGFR signaling pathway targeted by Gefitinib and Erlotinib.
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
References
- 1. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gefitinib - Wikipedia [en.wikipedia.org]
In Vivo Validation of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo effects of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline against established alternatives in the fields of oncology and inflammation. Due to the limited availability of direct in vivo data for this compound, this guide draws upon in vitro studies and the well-documented in vivo activities of structurally related quinoline derivatives to project its potential efficacy and compares it with standard therapeutic agents.
Executive Summary
This compound is a heterocyclic compound belonging to the quinoline class, which is recognized for a wide range of pharmacological activities.[1] In vitro studies suggest that this compound may possess anticancer, antimicrobial, and kinase inhibitory properties.[1] The broader family of quinoline derivatives has demonstrated significant in vivo efficacy as anti-inflammatory and anticancer agents.[2][3] This guide will explore the potential in vivo applications of this compound in these two key therapeutic areas, benchmarked against established drugs with proven in vivo performance.
Potential Anticancer Effects: A Comparative Analysis
While in vivo data for this compound is not currently available, numerous quinoline derivatives have been evaluated in preclinical cancer models. These studies provide a basis for predicting the potential efficacy of the target compound.
A novel quinoline derivative, 91b1, has shown significant anticancer effects both in vitro and in a nude mice xenograft model.[4] Another study highlighted the antiproliferative activity of 6-Bromo-5-nitroquinoline against various cancer cell lines, suggesting the presence of a bromo group on the quinoline ring may contribute to its anticancer potential.[5]
Table 1: Comparison of In Vivo Anticancer Efficacy of Quinoline Derivatives and a Standard Chemotherapeutic Agent
| Compound/Drug | Animal Model | Cancer Type | Dosage | Efficacy | Reference |
| Compound 91b1 | Nude mice xenograft | Various | Not Specified | Significantly reduced tumor size | [4] |
| 6-Bromo-5-nitroquinoline | In vitro data only | C6 (rat glioblastoma), HeLa (human cervical cancer), HT29 (human adenocarcinoma) | Not Applicable | Greatest antiproliferative activity compared to other derivatives | [5] |
| 5-Fluorouracil (5-FU) (Reference Drug) | Various | Colorectal, Breast, Head and Neck, etc. | Varies | Standard of care, significant tumor growth inhibition | [5] |
Experimental Protocol: Xenograft Tumor Model for Anticancer Efficacy
A standard in vivo protocol to evaluate the anticancer efficacy of a novel compound like this compound would involve a xenograft model.[6][7]
-
Cell Culture and Implantation: Human cancer cell lines (e.g., HT29 for colorectal cancer) are cultured in vitro. Once a sufficient number of cells is reached, they are harvested and suspended in a suitable medium. A specific number of cells (e.g., 5 x 10^6) is then subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Animal Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups: a vehicle control group, a positive control group (e.g., 5-FU), and experimental groups receiving different doses of the test compound.
-
Drug Administration: The test compound is administered via a clinically relevant route, such as oral gavage or intraperitoneal injection, at a predetermined schedule (e.g., daily for 21 days).
-
Tumor Measurement and Data Analysis: Tumor volume is measured regularly (e.g., twice a week) using calipers. At the end of the study, the animals are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated to determine the efficacy of the treatment.
Potential Anti-inflammatory Effects: A Comparative Analysis
Several quinoline derivatives have demonstrated potent anti-inflammatory activity in various in vivo models.[8][9] For instance, a study on an N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride derivative showed a significant reduction in inflammatory markers in a methotrexate-induced inflammation model in rats.[8] Another series of imidazo[4,5-c]quinoline derivatives exhibited strong anti-inflammatory activity in mouse models of acute enteritis.[9]
Table 2: Comparison of In Vivo Anti-inflammatory Efficacy of Quinoline Derivatives and a Standard Anti-inflammatory Drug
| Compound/Drug | Animal Model | Inflammation Model | Key Findings | Reference |
| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride derivative | Rats | Methotrexate-induced inflammation | Significant decrease in inflammatory mediators (IL-1β, NF-κB) | [8] |
| Imidazo[4,5-c]quinoline derivative (8l) | Mice | DSS- and TNBS-induced acute enteritis | Strong anti-inflammatory activity | [9] |
| Diclofenac (Reference Drug) | Rats | Carrageenan-induced paw edema | Significant reduction in paw edema | [10] |
Experimental Protocol: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and reliable method for screening acute anti-inflammatory activity.[11][12]
-
Animal Acclimatization and Grouping: Rats are acclimatized to laboratory conditions and then divided into control and treatment groups.
-
Drug Administration: The test compound, vehicle, or a standard anti-inflammatory drug (e.g., diclofenac) is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with the control group.
References
- 1. Buy this compound | 1701-22-0 [smolecule.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 8. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
comparing analytical techniques for 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
A Comparative Guide to the Analytical Techniques for 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
For researchers, scientists, and drug development professionals, the accurate and precise analytical characterization of novel chemical entities is paramount. This guide provides a comparative overview of principal analytical techniques applicable to this compound, a substituted quinoline derivative of interest in pharmaceutical and chemical research. While specific validated methods for this exact compound are not widely published, this document outlines recommended starting protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy based on established methodologies for structurally similar halogenated quinolines.
Data Presentation: A Comparative Overview
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitative purity determination, impurity profiling, or structural elucidation. The following table summarizes the key performance attributes of HPLC, GC-MS, and NMR spectroscopy for the analysis of this compound.
| Analytical Technique | Parameter | Typical Performance for Quinoline Derivatives | Primary Application |
| HPLC-UV | Limit of Detection (LOD) | 1-10 ng/mL | Purity assessment and quantification |
| Limit of Quantification (LOQ) | 5-50 ng/mL | ||
| Linearity (R²) | >0.999 | ||
| Precision (%RSD) | <2% | ||
| GC-MS | Limit of Detection (LOD) | 0.1-5 ng/mL | Identification and quantification of volatile impurities |
| Mass Accuracy | <5 ppm (with high-resolution MS) | Structural confirmation | |
| Ionization Mode | Electron Ionization (EI) | ||
| NMR Spectroscopy | Resolution | High (≥400 MHz) | Structural elucidation and confirmation |
| Sensitivity | Lower than chromatographic methods | ||
| Key Nuclei | ¹H, ¹³C, ¹⁹F |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and analytical goals.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely used technique for determining the purity of non-volatile and thermally stable compounds like this compound.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
Experimental Workflow:
Caption: HPLC analysis workflow for this compound.
Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) is a common starting point. The exact ratio should be optimized to achieve good peak shape and resolution. A typical starting gradient could be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, as quinoline derivatives typically exhibit strong UV absorbance at this wavelength.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL). The solution should be filtered through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For this compound, derivatization may be necessary to increase volatility due to the presence of the hydroxyl group.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Experimental Workflow:
Benchmarking 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline Against Standard of Care: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the preclinical evaluation of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline, a novel heterocyclic compound with therapeutic potential. Due to the limited availability of public data on this specific molecule, this document outlines the necessary experimental comparisons against current standards of care in its likely target areas: oncology and infectious diseases. Methodologies for key experiments are detailed to facilitate further research.
Potential Therapeutic Applications and Relevant Standards of Care
Research into quinoline derivatives suggests that this compound may exhibit anticancer, antimicrobial, and kinase inhibitory properties.[1] The following sections detail the current standards of care against which this compound should be benchmarked.
Oncology: Breast Cancer
The quinoline scaffold is a core component of numerous kinase inhibitors used in oncology.[2] Specifically, derivatives of 6-bromo-3-hydroxyquinolin-2(1H)-one have shown potential as inhibitors of Checkpoint Kinase 1 (Chek1) and DNA-dependent protein kinase (DNA-PK), both crucial in cancer cell signaling.[3] Given this, a primary area of investigation for this compound would be in cancers where kinase inhibitors are a mainstay of treatment, such as HER2-positive and HR-positive/HER2-negative breast cancer.
Table 1: Standard of Care Kinase Inhibitors for Breast Cancer
| Drug Class | Drug Name | Mechanism of Action | Approved Indication (Metastatic Breast Cancer) |
| CDK4/6 Inhibitors | Palbociclib, Ribociclib, Abemaciclib | Inhibits cyclin-dependent kinases 4 and 6, blocking cell cycle progression. | HR-positive, HER2-negative |
| HER2 Tyrosine Kinase Inhibitors | Lapatinib, Neratinib, Tucatinib | Inhibits the tyrosine kinase activity of the HER2 receptor and EGFR. | HER2-positive |
Data compiled from multiple sources.[4][5][6][7]
Infectious Diseases: Staphylococcus aureus Infections
Quinolone antibiotics are a well-established class of drugs for treating bacterial infections.[8] Some brominated quinoline derivatives have demonstrated activity against Staphylococcus aureus, a common and often drug-resistant pathogen.[9] Therefore, evaluating the antibacterial efficacy of this compound against S. aureus, including Methicillin-resistant Staphylococcus aureus (MRSA) strains, is a logical step.
Table 2: Standard of Care Antibiotics for Staphylococcus aureus Infections
| Drug Class | Drug Name | Mechanism of Action | Common Clinical Use for S. aureus |
| Glycopeptide | Vancomycin | Inhibits bacterial cell wall synthesis. | First-line for serious MRSA infections.[8] |
| Oxazolidinone | Linezolid | Inhibits bacterial protein synthesis. | MRSA pneumonia and other serious infections.[8] |
| Lipopeptide | Daptomycin | Disrupts bacterial cell membrane function. | MRSA bacteremia and right-sided endocarditis.[8] |
| Penicillinase-resistant Penicillins | Oxacillin, Nafcillin | Inhibits bacterial cell wall synthesis. | Methicillin-susceptible S. aureus (MSSA) infections.[10] |
| Cephalosporins (1st Gen) | Cefazolin | Inhibits bacterial cell wall synthesis. | MSSA infections, particularly in patients with non-severe penicillin allergies.[10] |
Data compiled from multiple sources.[8][10][11][12][13]
Experimental Protocols for Comparative Evaluation
To benchmark this compound against the standards of care, standardized in vitro assays are essential. The following are detailed protocols for determining anticancer and antimicrobial activity.
In Vitro Anticancer Activity: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14] The half-maximal inhibitory concentration (IC50) value derived from this assay represents the concentration of a compound required to inhibit 50% of cell growth.
Materials:
-
This compound
-
Relevant cancer cell lines (e.g., MCF-7 for breast cancer)
-
Standard of care drugs (e.g., Lapatinib, Palbociclib)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the standard of care drugs in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
In Vitro Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC strains, clinical MRSA isolates)
-
Standard of care antibiotics (e.g., Vancomycin, Linezolid)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound and the standard of care antibiotics in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compounds. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible bacterial growth.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for determining anticancer activity and a potential signaling pathway that could be inhibited by this compound.
Caption: Workflow for determining IC50 using the MTT assay.
Caption: Potential inhibition of a kinase signaling pathway.
Conclusion and Future Directions
While direct experimental data for this compound is not yet publicly available, its structural similarity to other biologically active quinolines makes it a compound of interest for further investigation. The experimental frameworks provided in this guide offer a clear path for its evaluation against current standards of care in oncology and infectious diseases. Future research should focus on obtaining the IC50 and MIC values for this compound against a panel of relevant cancer cell lines and bacterial strains. Subsequent studies could then explore its in vivo efficacy, safety profile, and precise mechanism of action. This systematic approach will be crucial in determining the true therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial and Antibiofilm Activities of β-Lapachone by Modulating the Catalase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity of RM-3-22: a TAZQ-based hydroxamic acid derivative targeting NSCLC in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [oakwoodchemical.com]
- 8. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of the Circular Bacteriocin AS-48 against Clinical Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of a novel oral signal transducer and activator of transcription 3 inhibitor YHO-1701 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-staphylococcal lysin, LSVT-1701, activity: In vitro susceptibility of Staphylococcus aureus and coagulase-negative staphylococci (CoNS) clinical isolates from around the world collected from 2002 to 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Anticancer activity of RM-3-22: a TAZQ-based hydroxamic acid derivative targeting NSCLC in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline: A Safety and Operational Guide
For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents are critical to ensuring a secure working environment and protecting the environment. 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline, a halogenated quinoline derivative, necessitates specific disposal protocols due to its potential hazards. This guide provides detailed, step-by-step procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles or a face shield, a laboratory coat, and chemically resistant gloves.[1][2] All operations involving this compound should be performed in a well-ventilated area or within a chemical fume hood to minimize the risk of inhalation.[3]
In the event of a spill, avoid generating dust.[2][4] The spilled material should be carefully swept up or vacuumed and placed into a suitable, sealed container for disposal.[1][2] Prevent the substance from entering drains or waterways.[1][2]
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Harmful if swallowed.[5]
This information is crucial for understanding the risks and ensuring that appropriate safety measures are in place throughout the handling and disposal process.
| Hazard Classification | GHS Hazard Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[6] Adherence to institutional, local, state, and federal regulations is mandatory.
Experimental Protocol for Preparing Waste for Disposal:
-
Waste Identification and Segregation:
-
Waste Characterization: This compound is a halogenated organic solid and must be treated as hazardous chemical waste.[6]
-
Segregation: It is critical to segregate this waste from other streams. Do not mix this compound waste with non-halogenated organic solvents, aqueous solutions, or other incompatible materials.[6]
-
-
Containerization:
-
Primary Container: Collect waste this compound, including any contaminated materials like absorbent pads or disposable labware, in a chemically resistant container with a secure, leak-proof lid.[6]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "1701-22-0"
-
Appropriate hazard pictograms (e.g., GHS07 for harmful/irritant)
-
-
-
Storage:
-
Location: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[6]
-
Duration: Adhere to the time limitations for storing hazardous waste as specified by your institution's Environmental Health and Safety (EHS) department and relevant regulations.
-
-
Disposal:
-
Contact EHS: Coordinate with your institution's EHS or safety office for the final disposal. They will have established procedures for the collection and disposal of chemical waste.[4]
-
Professional Disposal: The waste will be transported to an approved and licensed hazardous waste disposal facility for appropriate treatment and disposal.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline (CAS No. 1701-22-0). Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.
Hazard Identification and Classification
To the best of our current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] However, based on its chemical structure and available data for similar compounds, it should be handled with care.
Potential Hazards:
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling to determine the necessary PPE.[3] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3][4] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing. | Eyeglasses and safety glasses with side shields alone may not offer adequate protection from splashes.[5] |
| Body | Laboratory coat | A buttoned lab coat that fits properly should be worn to cover as much skin as possible.[6] For handling larger quantities or in situations with a higher risk of exposure, a disposable gown made of polyethylene-coated polypropylene or other resistant laminate materials is recommended.[3] |
| Respiratory | N95 or N100 particle mask or a chemical cartridge-type respirator | Use a respirator if handling the compound outside of a chemical fume hood or if dust generation is likely.[5][6] Respirator use requires proper fit-testing and training.[5][6] |
| Feet | Closed-toe shoes | Shoes must cover the entire foot.[6] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are readily accessible.[7]
-
Gather all necessary PPE and ensure it is in good condition.
-
-
Handling the Compound:
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[2]
-
For wet spills, absorb the material with an inert substance and place it in a sealed container for disposal.
-
Wash the spill area thoroughly with soap and water.
-
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations.
-
Waste Identification:
-
This compound is a halogenated organic solid and should be treated as hazardous chemical waste.
-
-
Segregation:
-
Do not mix this waste with other waste streams, especially incompatible materials.
-
Keep it in a dedicated, closed, and properly labeled container.
-
-
Containerization and Labeling:
-
Collect waste in a chemically resistant container with a secure lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name, CAS number, and appropriate hazard pictograms.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated.
-
-
Disposal:
-
Arrange for disposal through a licensed hazardous waste disposal company.
-
Emergency First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. hsa.ie [hsa.ie]
- 5. pppmag.com [pppmag.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
